trans-N-Boc-1,4-cyclohexanediamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(4-aminocyclohexyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZHXKUCQETTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373209 | |
| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946002-43-3 | |
| Record name | tert-Butyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-t-Butyloxycarbonyl-1,4-trans-diaminocyclohexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to trans-N-Boc-1,4-cyclohexanediamine Hydrochloride for Researchers and Drug Development Professionals
An In-depth Overview of a Key Synthetic Intermediate
Trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a pivotal chemical intermediate extensively utilized in organic synthesis, particularly within the realms of pharmaceutical development and medicinal chemistry. Its unique structural features, including a Boc-protected amine and a cyclohexane scaffold, render it a valuable building block for the synthesis of complex molecules with specific stereochemistry.[1] The hydrochloride salt form of this compound enhances its stability and solubility, facilitating its application in a variety of chemical reactions.[1]
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| CAS Number | 946002-43-3 | [1] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |
| Molecular Weight | 250.77 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White solid | [2] |
| Storage | Room temperature | [1] |
Applications in Drug Discovery and Organic Synthesis
The utility of trans-N-Boc-1,4-cyclohexanediamine and its hydrochloride salt spans various stages of drug discovery and development, from initial ligand design to the synthesis of complex bioactive molecules.
Key Application Areas:
-
Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents.[1][2] Its structure is particularly amenable to the creation of complex molecules targeting specific biological pathways.[2]
-
Peptide Synthesis: The Boc-protected amine allows for controlled, stepwise addition to peptide chains, making it a valuable component in the synthesis of peptidomimetics and novel peptide-based drugs.[1][3]
-
Ligand Development: Researchers employ this compound in the design of ligands for metal catalysts, which can improve the efficiency and selectivity of organic reactions.[2] It has also been explored in the development of ligands for biological targets, such as V1A receptor antagonists.[3][4][5]
-
Macrocycle Synthesis: The cyclic nature and functional groups of this diamine make it a suitable precursor for the synthesis of macrocycles, which are of significant interest in drug discovery and materials science.[3]
-
Chiral Building Block: Its ability to act as a chiral building block is critical in asymmetric synthesis, enabling the creation of compounds with specific stereochemistry, a crucial aspect of modern drug design.[2]
Experimental Protocols: Synthesis of the Free Base
The following is a detailed experimental protocol for the synthesis of the free base, trans-N-Boc-1,4-cyclohexanediamine, which is the direct precursor to the hydrochloride salt. This procedure is a common method for the selective protection of one amine group in a symmetrical diamine.
Reaction: Synthesis of tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate
Materials:
-
(1r,4r)-cyclohexane-1,4-diamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulphate
-
Thin Layer Chromatography (TLC) plate (Silica gel, MeOH/DCM 5:95)
-
Ninhydrin stain
Procedure:
-
A solution of (1r,4r)-cyclohexane-1,4-diamine (2 g, 17.54 mmol) in methanol (50 mL) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.[6]
-
To this stirred solution, di-tert-butyl dicarbonate (1.1 mL, 4.91 mmol) is added.[6]
-
The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours.[6]
-
The progress of the reaction is monitored by TLC using a mobile phase of 5:95 methanol/dichloromethane. The product spot can be visualized with ninhydrin stain.[6]
-
Upon completion of the reaction, the solvent is removed under reduced pressure (volatiles were evaporated).[5][6]
-
The resulting residue is diluted with water and extracted with ethyl acetate (2 x 100 mL).[6]
-
The combined organic layers are washed with a brine solution (50 mL), dried over anhydrous sodium sulphate, and then concentrated under reduced pressure to yield the final product, tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate.[6]
Expected Yield: Approximately 86%.[6]
Visualizing Synthetic and Logical Relationships
Diagram 1: Synthetic Pathway for trans-N-Boc-1,4-cyclohexanediamine
Caption: Synthetic route for the Boc-protection of trans-1,4-diaminocyclohexane.
Diagram 2: Application Workflow in Drug Development
Caption: Workflow illustrating the use of the title compound in drug development.
Safety and Handling
While specific safety data for the hydrochloride salt is not detailed in the provided results, the safety information for the parent compound, trans-1,4-cyclohexanediamine, is relevant and should be considered. It is classified as harmful if swallowed and causes severe skin burns and eye damage.[7][8][9][10]
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Wash hands thoroughly after handling.[11]
-
Store in a cool, dry place in a tightly sealed container. The hydrochloride salt is generally stored at room temperature.[1]
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[8][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][10]
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, consulting the specific material safety data sheet (MSDS) provided by the supplier is highly recommended.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy trans-N-Boc-1,4-cyclohexanediamine | 195314-59-1 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE | 177906-48-8 [chemicalbook.com]
- 6. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. trans-1,4-Cyclohexanediamine | 2615-25-0 | TCI AMERICA [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. trans-N-Boc-1,4-cyclohexanediamine | CAS#:177906-48-8 | Chemsrc [chemsrc.com]
In-Depth Technical Guide: trans-N-Boc-1,4-cyclohexanediamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a pivotal building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its rigid cyclohexane core imparts a defined three-dimensional geometry, while the orthogonally protected diamine functionalities allow for selective chemical modifications. The Boc (tert-butyloxycarbonyl) protecting group on one of the amino groups enables regioselective reactions, making it an ideal intermediate for the synthesis of complex molecules with specific stereochemistry. The hydrochloride salt form often enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in various synthetic transformations.[1][2] This guide provides a comprehensive overview of its structure, properties, and key experimental applications.
Structure and Properties
The chemical structure of this compound consists of a cyclohexane ring with two amino groups in a trans configuration at the 1 and 4 positions. One amine is protected with a Boc group, and the other is protonated as a hydrochloride salt.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. It is important to note that while data for the hydrochloride salt is provided where available, some properties are reported for the corresponding free base (trans-N-Boc-1,4-cyclohexanediamine).
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (trans-4-aminocyclohexyl)carbamate hydrochloride | N/A |
| CAS Number | 946002-43-3 | [1] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1][2] |
| Molecular Weight | 250.77 g/mol | [1][2] |
| Appearance | White solid | [3] |
| Melting Point | Data not available for hydrochloride salt. Free base: Not specified. | [4] |
| Boiling Point (Predicted) | 322.1 ± 31.0 °C at 760 mmHg (for free base) | [4][5] |
| Solubility | Hydrochloride form enhances solubility.[1][2] Slightly soluble in water (for free base).[5] | N/A |
| pKa (Predicted) | 12.44 ± 0.40 (for free base) | [5] |
| Purity | Typically >95% | [1][4] |
Spectroscopic Data
Detailed spectroscopic data is essential for the characterization of this compound. While a complete set of spectra for the hydrochloride is not publicly available, data for the free base provides a close reference.
¹H NMR (400 MHz, CDCl₃) of trans-N-Boc-1,4-cyclohexanediamine (Free Base): [6]
-
δ 4.35 (brs, 1H)
-
δ 3.39 (brs, 1H)
-
δ 2.67-2.62 (m, 1H)
Note: The spectrum of the hydrochloride salt would likely show shifts in the signals corresponding to the protons near the amino groups due to the presence of the positive charge.
Synthesis and Reactions
This compound is typically synthesized from its parent diamine. Its subsequent use in synthesis primarily involves reactions at the free amino group or deprotection of the Boc-protected amine.
Synthesis of trans-N-Boc-1,4-cyclohexanediamine (Free Base)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane (3.6 eq) in methanol (MeOH) and cool the solution to 0 °C in an ice bath.[6]
-
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in MeOH.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.[6]
-
Work-up:
-
Monitor the reaction completion by Thin Layer Chromatography (TLC) (Mobile phase: 5:95 MeOH/DCM).[6]
-
Once complete, evaporate the volatiles under reduced pressure.[6]
-
Dilute the residue with water and extract with ethyl acetate (2 x 100 mL).[6]
-
Wash the combined organic layers with brine solution (50 mL).[6]
-
Dry the organic layer over sodium sulphate and concentrate to afford the product.[6]
-
-
Yield: Approximately 86%.[6]
Logical Workflow for Synthesis:
Boc Deprotection
The removal of the Boc protecting group is a common subsequent step, typically achieved under acidic conditions to liberate the free amine.
General Experimental Protocol (using HCl in Dioxane):
-
Reaction Setup: Dissolve the N-Boc protected amine in dioxane.[7]
-
Addition of Acid: Add a solution of 4M HCl in dioxane to the reaction mixture. The reaction is typically stirred at room temperature.[7][8]
-
Reaction Time: The reaction time can vary from 30 minutes to several hours, and progress should be monitored by TLC or LC-MS.[8]
-
Work-up:
Logical Workflow for Boc Deprotection:
Amide Coupling
The free amino group of this compound is readily available for nucleophilic attack, making it a suitable partner in amide bond formation with carboxylic acids, often facilitated by coupling agents like EDC.
General Experimental Protocol (EDC Coupling):
-
Activation of Carboxylic Acid: In a suitable solvent (e.g., DMF or DCM), dissolve the carboxylic acid, EDC (1-1.5 eq), and optionally HOBt (1 eq). Stir the mixture at 0 °C for a short period to form the active ester.
-
Amine Addition: Add the this compound and a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up:
-
The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions (e.g., dilute acid, bicarbonate solution, and brine) to remove the coupling byproducts and unreacted starting materials.
-
The organic layer is then dried and concentrated.
-
The crude product can be purified by column chromatography.
-
Applications in Drug Development
trans-N-Boc-1,4-cyclohexanediamine is a valuable intermediate in the synthesis of pharmaceutically active compounds. Its defined stereochemistry is crucial for achieving specific interactions with biological targets. One notable application is in the preparation of selective V1A receptor antagonists.[9]
V1A Receptor Signaling Pathway
The vasopressin V1A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in regulating blood pressure and social behavior.[1][10] Antagonists of this receptor are investigated for various therapeutic applications. The signaling cascade initiated by the activation of the V1A receptor is outlined below.
Safety and Handling
-
Hazards: The parent diamine is harmful if swallowed and causes severe skin burns and eye damage.[11] The N-Boc protected form is generally less hazardous, but appropriate personal protective equipment should always be used.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a laboratory coat.[4]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[4] Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place, typically at room temperature, under an inert atmosphere.[1][2]
Conclusion
This compound is a versatile and valuable reagent for organic synthesis, particularly in the development of new therapeutics. Its well-defined stereochemistry and the presence of an orthogonally protected diamine system provide chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthetic accessibility, and reactivity is crucial for its effective application in research and development.
References
- 1. scbt.com [scbt.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. trans-N-Boc-1,4-cyclohexanediamine | CAS#:177906-48-8 | Chemsrc [chemsrc.com]
- 5. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE CAS#: 177906-48-8 [amp.chemicalbook.com]
- 6. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor
Disclaimer: The CAS number 946002-43-3 provided in the topic query corresponds to trans-N-Boc-1,4-cyclohexanediamine hydrochloride, a chemical intermediate.[1][2][3] This guide focuses on Dabrafenib (GSK2118436), a potent BRAF inhibitor, which is likely the intended subject of interest for an audience of researchers and drug development professionals.
Introduction
Dabrafenib, also known as GSK2118436, is a potent and selective ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with high selectivity for the BRAF V600E mutation.[4] This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a critical regulator of cell growth and proliferation.[5][6] Consequently, Dabrafenib is a cornerstone in the treatment of BRAF V600-mutant cancers, most notably metastatic melanoma.[4][7] This technical guide provides a comprehensive overview of Dabrafenib's chemical properties, synthesis, mechanism of action, and key experimental data.
Chemical Information
Dabrafenib is available as a free base or as a mesylate salt. The following table summarizes its key chemical properties.
| Property | Value |
| Chemical Name | N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide |
| Synonyms | GSK2118436, Tafinlar |
| CAS Number | 1195765-45-7 (free base), 1195768-06-9 (mesylate) |
| Molecular Formula | C23H20F3N5O2S2 |
| Molecular Weight | 519.56 g/mol (free base)[8][9], 615.68 g/mol (mesylate)[10] |
| Appearance | Solid |
| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 1 mg/mL |
Synthesis
The synthesis of Dabrafenib has been described in several publications and patents.[11][12] A common route involves a multi-step process culminating in the formation of the thiazole and pyrimidine rings and subsequent sulfonamidation.
Experimental Protocol: Exemplary Synthesis Route
A generalized synthetic scheme is presented below. For detailed, step-by-step protocols, please refer to the cited literature.[11][12][13]
-
Synthesis of the thiazole core: This typically involves the reaction of a substituted thioamide with an alpha-haloketone.
-
Introduction of the pyrimidine ring: The thiazole intermediate is then coupled with a pyrimidine derivative, often through a Suzuki or Stille coupling reaction.
-
Sulfonamidation: The final step involves the reaction of the aminophenyl-thiazole-pyrimidine intermediate with 2,6-difluorobenzenesulfonyl chloride to yield Dabrafenib.
Mechanism of Action and Signaling Pathway
Dabrafenib selectively inhibits the kinase activity of mutant B-Raf, thereby interrupting the aberrant MAPK/ERK signaling cascade.[5] In cells with the BRAF V600E mutation, the B-Raf protein is constitutively active, leading to downstream phosphorylation and activation of MEK and subsequently ERK.[5][6] Activated ERK then translocates to the nucleus and phosphorylates transcription factors that promote cell proliferation and survival.[6] By binding to the ATP-binding site of mutant B-Raf, Dabrafenib prevents the phosphorylation of MEK, leading to a reduction in ERK phosphorylation, cell cycle arrest at the G1 phase, and ultimately apoptosis in cancer cells.[5][6][8]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.
Quantitative Data
The biological activity of Dabrafenib has been extensively characterized through various in vitro and in vivo studies.
In Vitro Kinase and Cell Proliferation Inhibition
| Target/Cell Line | Assay Type | IC50 (nM) |
| BRAF V600E | Cell-free kinase assay | 0.7[8] |
| Wild-type BRAF | Cell-free kinase assay | 0.64 |
| c-RAF | Cell-free kinase assay | 5 |
| SKMEL28 (BRAF V600E) | Cell proliferation | 3[14] |
| A375P F11 (BRAF V600E) | Cell proliferation | 8[14] |
| Colo205 (BRAF V600E) | Cell proliferation | 7[14] |
| HFF (wild-type BRAF) | Cell proliferation | 3000[14] |
In Vivo Efficacy
Dabrafenib has demonstrated significant anti-tumor activity in xenograft models of human melanoma. In an A375P mouse xenograft model, oral administration of Dabrafenib at doses ranging from 3 to 100 mg/kg resulted in tumor growth inhibition.[15]
Experimental Protocols
Kinase Inhibition Assay (Cell-Free)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is through a radiometric or fluorescence-based assay.
-
Reagents: Recombinant human BRAF V600E, MEK1 (substrate), ATP (with a radiolabel such as ³³P-γ-ATP or a fluorescent analog), assay buffer.
-
Procedure:
-
A dilution series of Dabrafenib is prepared.
-
The kinase, substrate, and Dabrafenib are incubated together in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., scintillation counting for radiometric assays or fluorescence polarization for fluorescence-based assays).
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of Dabrafenib, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
The effect of Dabrafenib on the proliferation of cancer cell lines is typically assessed using assays that measure metabolic activity or DNA synthesis.
-
Cell Culture: BRAF V600E mutant cell lines (e.g., A375, SKMEL28) and wild-type BRAF cell lines (as a control) are cultured under standard conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A dilution series of Dabrafenib is added to the wells.
-
The plates are incubated for a period of 72 hours.
-
A reagent such as MTT, MTS, or resazurin is added to the wells, which is converted to a colored or fluorescent product by metabolically active cells.
-
The absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis: The percentage of viable cells is calculated for each concentration of Dabrafenib, and the IC50 value is determined.
Western Blot for ERK Phosphorylation
This assay is used to confirm the mechanism of action of Dabrafenib by measuring the phosphorylation status of ERK.
-
Cell Treatment and Lysis: Cells are treated with Dabrafenib for a specified time, then washed and lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
-
Data Analysis: The band intensities for p-ERK and t-ERK are quantified, and the ratio of p-ERK to t-ERK is calculated to determine the effect of Dabrafenib on ERK phosphorylation.
Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.
References
- 1. 946002-43-3 | this compound - Moldb [moldb.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound, CasNo.946002-43-3 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 6. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. medkoo.com [medkoo.com]
- 12. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
- 13. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 14. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
The Strategic Role of the Boc Protecting Group in Diamine Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, particularly in the pharmaceutical and materials science sectors, diamines are fundamental building blocks. Their bifunctional nature, however, presents a significant challenge: the selective functionalization of one amino group in the presence of another. The tert-butyloxycarbonyl (Boc) protecting group has emerged as an indispensable tool for overcoming this challenge. Its widespread adoption is attributable to its stability across a broad spectrum of reaction conditions, including basic and nucleophilic environments, and its facile, selective removal under mild acidic conditions.[1][2][3] This orthogonality to other common amine protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups, is a cornerstone of complex, multi-step synthetic strategies.[1][4][5]
This technical guide provides a comprehensive overview of the pivotal role of the Boc protecting group in diamine synthesis. It will delve into the mechanisms of protection and deprotection, present quantitative data on various synthetic methodologies, and provide detailed experimental protocols for key transformations. Furthermore, this guide will illustrate the application of Boc-protected diamines in complex synthetic workflows, such as in the synthesis of the anticancer drug Ibrutinib, through clear, visual diagrams.
Core Principles of Boc Protection in Diamine Synthesis
The primary objective of employing the Boc group in diamine synthesis is to achieve selective monofunctionalization. By temporarily masking one amine as a carbamate, its nucleophilicity is significantly diminished, allowing for selective reaction at the unprotected amine.[3] The reagent of choice for this transformation is typically di-tert-butyl dicarbonate (Boc₂O).
Mechanism of Boc Protection
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels a tert-butyl carbonate anion, which then deprotonates the newly formed ammonium salt to yield the Boc-protected amine, tert-butanol, and carbon dioxide.[6][7][8]
Mechanism of Boc Deprotection
The acid-lability of the Boc group is its defining characteristic.[1][4] Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] The mechanism involves protonation of the carbamate carbonyl oxygen, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to regenerate the free amine.[6][8]
Quantitative Data on Mono-Boc Protection of Diamines
The efficiency of selective mono-Boc protection is highly dependent on the reaction conditions and the structure of the diamine. Several methods have been developed to maximize the yield of the desired mono-protected product while minimizing the formation of the di-protected byproduct. A common strategy involves the in situ formation of the diamine monohydrochloride salt, which deactivates one amino group, allowing the other to be selectively protected.[7][11]
Below is a summary of reported yields for the mono-Boc protection of various symmetrical and unsymmetrical diamines.
| Diamine | Reagents and Conditions | Yield (%) | Reference(s) |
| Ethylenediamine | 1. HCl (1 eq), MeOH; 2. (Boc)₂O, H₂O | 87 | [11] |
| 1,3-Diaminopropane | 1. HCl (1 eq), MeOH; 2. (Boc)₂O, H₂O | 75 | [11] |
| 1,4-Diaminobutane | 1. HCl (1 eq), MeOH; 2. (Boc)₂O, H₂O | 65 | [11] |
| 1,6-Hexanediamine | 1. Me₃SiCl, MeOH; 2. (Boc)₂O, H₂O | 42 | [5][9] |
| 1,8-Diaminooctane | 1. Me₃SiCl, MeOH; 2. (Boc)₂O, H₂O | 48 | [5][9] |
| (1R,2R)-Cyclohexane-1,2-diamine | 1. Me₃SiCl, MeOH; 2. (Boc)₂O, H₂O | 66 | [5][12] |
| (1R,2R)-1,2-Diphenylethane-1,2-diamine | 1. Me₃SiCl, MeOH; 2. (Boc)₂O, H₂O | 45 | [5][12] |
| N-Isopropylethylenediamine | 1. HCl (1 eq), MeOH; 2. (Boc)₂O, H₂O | 95 | [1][2][7] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 1,6-Hexanediamine
This protocol is adapted from a general method for the selective mono-Boc protection of diamines using in situ generation of HCl from chlorotrimethylsilane.[5][9]
Materials:
-
1,6-Hexanediamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Procedure:
-
To a round-bottom flask containing anhydrous methanol (approx. 1 M solution of the diamine) cooled to 0 °C, add 1,6-hexanediamine (1.0 eq).
-
With vigorous stirring, add chlorotrimethylsilane (1.0 eq) dropwise. A white precipitate of the diamine monohydrochloride may form.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of water (e.g., 1 mL per gram of diamine) followed by a solution of (Boc)₂O (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Basify the aqueous layer to pH > 12 with 2N NaOH solution.
-
Extract the product with dichloromethane (3 x volumes of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-1,6-hexanediamine.
Characterization Data for N-Boc-1,6-hexanediamine:
-
¹H NMR (CDCl₃): δ 4.60 (brs, 1H, NH), 3.08 (q, J = 6.8 Hz, 2H), 2.68 (t, J = 6.8 Hz, 2H), 1.48 (m, 4H), 1.44 (s, 9H), 1.34 (m, 4H).
-
¹³C NMR (CDCl₃): δ 156.1, 79.0, 41.8, 40.4, 33.4, 30.1, 28.5, 26.6, 26.5.[9]
Protocol 2: Boc Deprotection of N-Boc-1,6-hexanediamine
This protocol describes a standard procedure for the acidic removal of the Boc group.
Materials:
-
N-Boc-1,6-hexanediamine
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve N-Boc-1,6-hexanediamine (1.0 eq) in dichloromethane (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 1,6-hexanediamine.
Protocol 3: Orthogonal Protection of 1,6-Hexanediamine with Boc and Cbz
This protocol outlines a two-step procedure for the synthesis of N-Boc-N'-Cbz-1,6-hexanediamine, a versatile intermediate for asymmetric synthesis.
Step 1: Mono-Boc protection of 1,6-hexanediamine
-
Follow Protocol 1 to synthesize N-Boc-1,6-hexanediamine.
Step 2: Cbz protection of N-Boc-1,6-hexanediamine Materials:
-
N-Boc-1,6-hexanediamine
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Benzyl chloroformate (Cbz-Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve N-Boc-1,6-hexanediamine (1.0 eq) in DCM.
-
Add triethylamine (1.1 eq) and cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-N'-Cbz-1,6-hexanediamine.
Visualization of Synthetic Pathways
Logical Workflow for Diamine Functionalization
The mono-Boc protection of a diamine is a critical first step in many synthetic sequences, enabling the divergent synthesis of a wide array of functionalized molecules. A common application is the synthesis of unsymmetrical ureas, which are important pharmacophores.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 3. bioorg.org [bioorg.org]
- 4. CN105294731A - Synthesis of N-biotinyl-N ,-Boc-1, 6-hexanediamine - Google Patents [patents.google.com]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. rsc.org [rsc.org]
- 9. redalyc.org [redalyc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 12. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of trans-N-Boc-1,4-cyclohexanediamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of trans-N-Boc-1,4-cyclohexanediamine hydrochloride, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide also includes data for the corresponding free base, trans-N-Boc-1,4-cyclohexanediamine, for reference.
Core Physical Properties
The hydrochloride form of trans-N-Boc-1,4-cyclohexanediamine enhances its stability and solubility, making it a valuable reagent in various chemical transformations.[1] While specific experimentally determined physical properties for the hydrochloride salt are not widely published, the following table summarizes the available information for both the hydrochloride salt and its free base.
| Property | This compound | trans-N-Boc-1,4-cyclohexanediamine (Free Base) |
| CAS Number | 946002-43-3 | 177906-48-8 |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 250.77 g/mol [1] | 214.31 g/mol [2] |
| Appearance | White Solid[3] | White Solid[3] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 322.1 ± 31.0 °C (Predicted)[4] |
| Solubility | Enhanced solubility[1] | Slightly soluble in water[4] |
| Storage | Room temperature[1] or refrigerated in closed vessels | 0-8 °C[3] or refrigerated |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of chemical compounds are crucial for ensuring accuracy and reproducibility. The following are standard methodologies that can be applied to characterize this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: A small amount of the dry this compound is finely powdered.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
-
Measurement:
-
The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for concentration measurement
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane). The vial is securely capped.
-
Equilibration: The vials are placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
After equilibration, the agitation is stopped, and the vials are allowed to stand to let the undissolved solid settle.
-
A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
-
Analysis: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
Synthesis and Quality Control Workflow
The following diagram illustrates a general workflow for the synthesis of trans-N-Boc-1,4-cyclohexanediamine and its subsequent conversion to the hydrochloride salt, followed by quality control analysis.
Caption: Synthesis and Quality Control Workflow.
References
Technical Guide: Physicochemical Properties of trans-N-Boc-1,4-cyclohexanediamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available solubility data and relevant experimental protocols for trans-N-Boc-1,4-cyclohexanediamine hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed methodologies for solubility determination and a comprehensive synthesis workflow for the parent compound, empowering researchers to generate this data in-house.
Solubility Profile
Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in scientific literature. However, based on its chemical structure and general principles of organic chemistry, a qualitative assessment can be made.
The parent compound, trans-N-Boc-1,4-cyclohexanediamine, is reported to be slightly soluble in water. The hydrochloride salt form is expected to exhibit significantly enhanced aqueous solubility. This is because the protonation of the free amine group by hydrochloric acid results in a charged species, which is more readily solvated by polar solvents like water. The hydrochloride form is often utilized in pharmaceutical development to improve the dissolution and bioavailability of amine-containing active pharmaceutical ingredients.[1]
Expected Solubility in Organic Solvents
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is anticipated to have good solubility in lower alcohols due to the presence of the polar ammonium and carbamate groups, which can participate in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is also expected in polar aprotic solvents, which can effectively solvate the charged ammonium group.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low in nonpolar solvents due to the high polarity of the hydrochloride salt.
A summary of the expected qualitative solubility is presented in the table below. Researchers are encouraged to use the experimental protocols provided in the subsequent sections to determine quantitative values.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility |
| Polar Protic | Water, Methanol, Ethanol | High |
| Polar Aprotic | DMSO, DMF | High |
| Nonpolar | Hexane, Toluene | Low |
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, protocol for determining the solubility of a solid compound like this compound. This method is based on the principle of achieving a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure
-
Preparation of Stock Solutions (for HPLC calibration):
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.
-
-
Quantification:
-
Analyze the diluted supernatant samples, along with the calibration standards, using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or other detector response) against the concentration of the standards.
-
Determine the concentration of the compound in the diluted supernatant samples from the calibration curve.
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Diagram 1: Workflow for Solubility Determination (Within 100 characters)
Synthesis of trans-N-Boc-1,4-cyclohexanediamine
The hydrochloride salt is typically prepared from the free base, trans-N-Boc-1,4-cyclohexanediamine. The synthesis of this parent compound is a key procedure for researchers in this field. A common method involves the selective protection of one of the amino groups of trans-1,4-cyclohexanediamine.
Experimental Protocol for Boc Protection
This protocol describes the mono-Boc protection of trans-1,4-cyclohexanediamine.[2]
-
Reaction Setup:
-
Dissolve trans-1,4-cyclohexanediamine in a suitable solvent, such as methanol, in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Protecting Group:
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent to the cooled diamine solution with stirring. The molar ratio of (Boc)₂O to the diamine should be carefully controlled to favor mono-protection.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 16-24 hours).
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to isolate the desired mono-protected product from unreacted starting material and the di-protected byproduct.
-
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of trans-N-Boc-1,4-cyclohexanediamine.
Diagram 2: Synthesis Workflow (Within 100 characters)
This technical guide provides a framework for understanding and determining the solubility of this compound. By following the detailed experimental protocols, researchers can generate the specific quantitative data required for their drug development and scientific research endeavors.
References
In-Depth Technical Guide on the Safety and Handling of trans-N-Boc-1,4-cyclohexanediamine HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for trans-N-Boc-1,4-cyclohexanediamine hydrochloride (CAS No. 946002-43-3). Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing exposure risks during research and development activities.
Chemical and Physical Properties
trans-N-Boc-1,4-cyclohexanediamine HCl is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. The hydrochloride salt form generally enhances stability and solubility.[1]
| Property | Value | Reference |
| CAS Number | 946002-43-3 | [1] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |
| Molecular Weight | 250.77 g/mol | [1] |
| Appearance | White to off-white solid or powder | |
| Solubility | Slightly soluble in water. | [2] |
| Storage Temperature | Room temperature, though refrigeration is also recommended. | [1][3] |
Hazard Identification and Classification
| Hazard Class | GHS Classification | Reference |
| Acute Toxicity | Harmful if swallowed, by inhalation, or in contact with skin. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [3] |
| Specific target organ toxicity, single exposure | May cause respiratory irritation. | [3] |
It is crucial to distinguish the safety profile of the Boc-protected compound from its precursor, trans-1,4-diaminocyclohexane, which is corrosive and causes severe skin burns and eye damage.[4]
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent exposure and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Wear tightly fitting safety goggles with side shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3]
Handling Procedures
-
Handle only in a chemical fume hood.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.[3]
-
Keep away from heat, sparks, and open flames.[3]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage is at room temperature or refrigerated.[1][3]
-
Store away from oxidizing agents.[3]
Experimental Protocols
General Laboratory Handling Protocol
This protocol outlines a general procedure for the safe handling of trans-N-Boc-1,4-cyclohexanediamine HCl in a laboratory setting.
Caption: General laboratory handling workflow for trans-N-Boc-1,4-cyclohexanediamine HCl.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Ensure adequate ventilation and evacuate unnecessary personnel.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.
-
Do not allow the material to enter drains or water courses.[3]
Caption: Emergency response decision tree for spills or exposure.
Reactivity and Stability
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, and sparks.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
Logical Relationship of Safety Precautions
The following diagram illustrates the logical flow of safety precautions, from administrative controls to personal protective measures.
References
Technical Guide to trans-N-Boc-1,4-cyclohexanediamine hydrochloride: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety information, handling protocols, and a detailed examination of the synthetic utility of trans-N-Boc-1,4-cyclohexanediamine hydrochloride. This valuable building block is frequently employed in the development of pharmaceuticals and other bioactive molecules. This guide is intended to equip researchers and drug development professionals with the critical information needed for its safe and effective use.
Chemical Identification and Properties
This compound is the hydrochloride salt of a mono-Boc-protected trans-1,4-cyclohexanediamine. The Boc protecting group allows for selective functionalization of the free amine, making it a versatile intermediate in multi-step organic synthesis. The hydrochloride salt form often enhances the compound's stability and solubility in certain solvents.[1]
| Property | Value | Source |
| Chemical Name | trans-N-tert-Butoxycarbonyl-1,4-cyclohexanediamine hydrochloride | N/A |
| CAS Number | 946002-43-3 | [1][2] |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |
| Molecular Weight | 250.77 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | N/A |
Material Safety Data
A comprehensive Material Safety Data Sheet (MSDS) for this compound is not widely available. The safety profile is therefore extrapolated from the data for the free base (trans-N-Boc-1,4-cyclohexanediamine) and the parent compound (trans-1,4-cyclohexanediamine). The primary hazards are associated with its corrosive nature.
Hazard Identification
The GHS classifications for the closely related parent compound, trans-1,4-cyclohexanediamine, indicate that it is harmful if swallowed and causes severe skin burns and eye damage.[3][4]
Signal Word: Danger[3]
Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Physical and Toxicological Properties (of Related Compounds)
The following data pertains to trans-1,4-cyclohexanediamine (CAS: 2615-25-0) and should be used as a reference for assessing the potential hazards of the title compound.
| Property | Value | Source |
| Melting Point | 68-72 °C | N/A |
| Boiling Point | 197 °C | N/A |
| Flash Point | 71 °C | N/A |
| LD50 (Oral, Rat) | No data available | N/A |
| LC50 (Inhalation) | No data available | N/A |
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is at room temperature.[1]
-
Incompatible Materials: Strong oxidizing agents, acids.
-
Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
Experimental Protocols
Synthesis of trans-N-Boc-1,4-cyclohexanediamine (Free Base)
This protocol describes the synthesis of the free base, which can then be converted to the hydrochloride salt if desired.
Materials:
-
trans-1,4-Diaminocyclohexane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve trans-1,4-diaminocyclohexane in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the stirred solution of the diamine.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-N-Boc-1,4-cyclohexanediamine as a solid.
Use in the Synthesis of V1A Receptor Antagonists
trans-N-Boc-1,4-cyclohexanediamine is a key intermediate in the synthesis of vasopressin V1A receptor antagonists, such as SRX246.[7][8][9] The following is a generalized workflow illustrating its application.
Caption: Synthetic workflow for a V1A receptor antagonist precursor.
General Protocol for Amide Coupling:
-
The Boc-protected amine of this compound is typically deprotected under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane or HCl in dioxane) and then neutralized to yield the free amine.
-
The resulting mono-protected diamine is then coupled with a suitable N-protected amino acid using standard peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Following the coupling reaction, the N-protecting group of the newly introduced amino acid is removed.
-
A second carboxylic acid moiety is then coupled to the newly freed amine to complete the core structure of the antagonist.
-
The final product is purified using techniques such as column chromatography or recrystallization.
Signaling Pathways and Applications
This compound serves as a crucial building block for molecules that target specific biological pathways. A notable application is in the synthesis of antagonists for the vasopressin V1A receptor.[7][10]
The vasopressin V1A receptor is a G-protein coupled receptor (GPCR) that plays a significant role in modulating social behaviors, anxiety, and stress responses.[11] Antagonists of this receptor, such as SRX246, are being investigated for the treatment of conditions like post-traumatic stress disorder (PTSD), anxiety, and intermittent explosive disorder.[8][9][11]
References
- 1. This compound [myskinrecipes.com]
- 2. 946002-43-3|this compound|BLD Pharm [bldpharm.com]
- 3. 177906-48-8 Cas No. | trans-Cyclohexane-1,4-diamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 4. trans-1,4-Cyclohexanediamine | 2615-25-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE - Safety Data Sheet [chemicalbook.com]
- 6. trans-N-Boc-1,4-cyclohexanediamine | CAS#:177906-48-8 | Chemsrc [chemsrc.com]
- 7. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SRX246 - Wikipedia [en.wikipedia.org]
- 9. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ligands Using trans-N-Boc-1,4-cyclohexanediamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a versatile bifunctional building block crucial in medicinal chemistry and organic synthesis. Its structure, featuring a cyclohexane scaffold with two amino groups in a trans configuration—one protected with a tert-butyloxycarbonyl (Boc) group and the other as a hydrochloride salt—allows for sequential and controlled functionalization. This differential protection is instrumental in the synthesis of complex molecules where the cyclohexane moiety serves as a rigid spacer or a key pharmacophoric element.
The hydrochloride salt form enhances the stability and solubility of the compound, facilitating its handling and use in various reaction conditions.[1] A primary application for this intermediate is in the development of ligands for G-protein coupled receptors, notably as antagonists for the vasopressin V1A receptor, which is implicated in various physiological processes and represents a target for therapeutic intervention.[2]
These application notes provide detailed protocols for the synthesis of the free base from its hydrochloride salt, its subsequent use in amide coupling reactions, and the final deprotection step to reveal the second nucleophilic site for further chemical elaboration.
Experimental Workflows and Signaling Pathways
The strategic use of trans-N-Boc-1,4-cyclohexanediamine in ligand synthesis follows a logical workflow. The free primary amine is first coupled with a molecule of interest (e.g., a carboxylic acid). Subsequently, the Boc-protecting group is removed to allow for a second reaction at the other amino group. This stepwise approach is fundamental for constructing complex, bifunctional ligands.
Caption: General experimental workflow for ligand synthesis.
One of the key applications of ligands derived from this building block is the modulation of the Vasopressin V1A receptor. The V1A receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand (vasopressin), activates the Gq/11 signaling pathway. This cascade leads to the activation of Phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).
Caption: V1A Receptor Gq/11 Signaling Pathway.
Experimental Protocols
Protocol 1: Synthesis of trans-N-Boc-1,4-cyclohexanediamine (Free Base)
This protocol describes the mono-Boc protection of trans-1,4-diaminocyclohexane. If starting from the hydrochloride salt of the mono-protected diamine, a simple neutralization with a base like aqueous sodium bicarbonate is sufficient to generate the free amine for subsequent reactions.
Materials:
-
trans-1,4-Diaminocyclohexane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve trans-1,4-diaminocyclohexane in methanol in a round-bottom flask and cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in methanol to the stirred diamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 5:95 MeOH/DCM with ninhydrin stain).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a solid.
Quantitative Data:
| Reagent | Molar Eq. (relative to (Boc)₂O) | Notes |
| trans-1,4-Diaminocyclohexane | 3.6 | Used in excess to favor mono-protection. |
| Di-tert-butyl dicarbonate | 1.0 | Limiting reagent. |
| Typical Yield | 86% | [1] |
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol provides a general method for coupling the free amine of trans-N-Boc-1,4-cyclohexanediamine with a carboxylic acid using a standard coupling reagent.
Materials:
-
trans-N-Boc-1,4-cyclohexanediamine
-
Carboxylic acid of interest
-
Coupling Reagent (e.g., HATU, HBTU, EDC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF, or Dichloromethane - DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure (using HATU):
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of trans-N-Boc-1,4-cyclohexanediamine (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Common Amide Coupling Conditions
| Coupling Reagent | Additive | Base | Solvent | Typical Time | Typical Yield |
| HATU | None | DIPEA | DMF | 1-4 h | High |
| HBTU | None | DIPEA | DMF | 2-6 h | High |
| EDC | HOBt | DIPEA/DMAP | DCM/DMF | 12-24 h | Good to High |
| Acyl Chloride | None | Pyridine/TEA | DCM | 1-16 h | Variable |
Protocol 3: Boc Deprotection of the Ligand Intermediate
This protocol describes the removal of the Boc protecting group to expose the second amine for further functionalization or to yield the final ligand.
Materials:
-
N-Boc protected ligand intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (for workup)
Procedure:
-
Dissolve the N-Boc protected substrate in DCM (e.g., 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (e.g., 20% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can often be used directly in the next step or can be neutralized by careful addition of a base (e.g., saturated aq. NaHCO₃) and extracted into an organic solvent.
Data Presentation: Common Boc Deprotection Methods
| Reagent | Solvent | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-2 h | Volatile and easy to remove. |
| HCl (4M) | Dioxane / EtOAc | RT | 1-4 h | Product is the hydrochloride salt. |
| p-Toluenesulfonic acid (p-TsOH) | Neat (Ball Mill) | RT | ~10 min | Solvent-free, mechanochemical method. |
| Water | Water | 100 °C | ~12 min | "Green" catalyst-free method. |
References
Application Notes and Protocols for trans-N-Boc-1,4-cyclohexanediamine hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a versatile bifunctional linker employed in peptide synthesis and medicinal chemistry. Its rigid cyclohexane core provides conformational constraint, while the orthogonally protected diamine functionalities allow for the selective elaboration of peptide chains or the attachment of other molecular entities.[1] The tert-butyloxycarbonyl (Boc) protecting group offers acid-labile protection of one amine, enabling its use in standard Boc-based solid-phase peptide synthesis (SPPS) strategies. The hydrochloride salt form enhances the compound's stability and handling properties.
These application notes provide detailed protocols for the synthesis of the reagent, its incorporation into peptide chains on a solid support, and subsequent deprotection steps.
Synthesis of trans-N-Boc-1,4-cyclohexanediamine
The mono-Boc protected diamine can be synthesized from trans-1,4-diaminocyclohexane and di-tert-butyl dicarbonate (Boc)₂O. A common procedure involves the slow addition of (Boc)₂O to a solution of the diamine in methanol at 0°C, followed by stirring at room temperature.[2] This method aims for selective mono-protection.
Experimental Protocol: Synthesis of trans-N-Boc-1,4-cyclohexanediamine
-
Dissolve trans-1,4-diaminocyclohexane (3.6 equivalents) in methanol (MeOH) in a round-bottom flask.
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in MeOH.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.
| Starting Material | Reagent | Solvent | Reaction Time | Yield |
| trans-1,4-Diaminocyclohexane | (Boc)₂O | Methanol | 16 hours | ~86% |
Incorporation into Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound in this context is as a linker or spacer to be incorporated into a growing peptide chain. This is typically performed on a solid support. The following protocols outline the general steps for coupling the diamine to a resin-bound peptide.
Pre-Coupling Neutralization
As the compound is a hydrochloride salt, the amine to be coupled must be neutralized to the free base prior to the coupling reaction. This is typically achieved by treating the compound with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or by performing an in-situ neutralization during the coupling step.
Protocol 1: Coupling to a Resin-Bound Peptide using HBTU/DIPEA
This protocol describes the coupling of trans-N-Boc-1,4-cyclohexanediamine to the N-terminus of a peptide chain attached to a solid support.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF).
-
Neutralization of Diamine: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in DMF and add DIPEA (2-3 equivalents) to neutralize the hydrochloride salt.
-
Activation: To the neutralized diamine solution, add HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.95 equivalents) and an additional amount of DIPEA (4-6 equivalents). Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated diamine solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
-
Washing: After complete coupling, wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol (MeOH).
| Coupling Reagent | Base | Equivalents of Diamine | Activation Time | Coupling Time |
| HBTU | DIPEA | 2-3 | 1-2 min | 1-4 h |
Boc Deprotection
Once the trans-N-Boc-1,4-cyclohexanediamine is coupled to the peptide, the Boc group must be removed to expose the second primary amine for further elongation of the peptide chain or for the attachment of other molecules. This is achieved under acidic conditions, which is standard for Boc-SPPS.
Experimental Protocol: Boc Deprotection
-
Resin Swelling: Swell the resin-bound peptide-diamine-Boc in DCM.
-
Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DCM to remove the TFA and the cleaved Boc-group byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the amine by washing the resin with a solution of 5-10% DIPEA in DMF until the eluent is neutral.
-
Final Washing: Wash the resin with DMF and then DCM to prepare for the next coupling step.
| Deprotection Reagent | Time | Neutralization Reagent |
| 25-50% TFA in DCM | 20-30 min | 5-10% DIPEA in DMF |
Applications in Peptide Synthesis
The incorporation of this compound serves several purposes in peptide and drug development:
-
Conformational Constraint: The rigid cyclohexane scaffold can be used to introduce conformational rigidity into a peptide, which can be beneficial for studying structure-activity relationships and for enhancing binding affinity to biological targets.
-
Linker for Conjugation: The free amine, after deprotection, can be used as a point of attachment for various molecules, including other peptides (to form branched or cyclic structures), small molecule drugs, imaging agents, or moieties to improve pharmacokinetic properties.
-
Peptide Stapling: While not a direct method for all-hydrocarbon stapling, the diamine can be used to create cyclic peptides by linking the N-terminus to a side chain of an amino acid within the peptide sequence, effectively "stapling" the peptide into a more stable conformation.
Conclusion
This compound is a valuable building block for modifying peptides. The protocols outlined above provide a general framework for its successful incorporation into solid-phase peptide synthesis workflows. Researchers should optimize reaction times and reagent equivalents based on the specific peptide sequence and the solid support being used. Careful monitoring of the coupling and deprotection steps is crucial for achieving high-purity peptide-diamine conjugates.
References
Application Notes and Protocols for trans-N-Boc-1,4-cyclohexanediamine hydrochloride as a Chemical Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a versatile bifunctional linker commonly employed in organic synthesis and drug development. Its structure, featuring a Boc-protected amine and a free amine (as a hydrochloride salt), allows for sequential and controlled conjugation of two different molecular entities. This attribute makes it a valuable building block in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), peptide-drug conjugates, and other targeted therapeutics. The rigid cyclohexane core provides a defined spatial orientation between the conjugated molecules, which can be crucial for optimizing biological activity. The hydrochloride form enhances the compound's stability and solubility in various reaction media.
Core Applications
The primary application of this compound lies in its role as a linker in the modular synthesis of heterobifunctional molecules. The Boc-protected amine allows for selective reaction at the free amine, followed by deprotection and subsequent reaction at the newly liberated amine. This orthogonal protection strategy is fundamental to its utility.
Key applications include:
-
PROTAC Synthesis: As a linker connecting a target protein ligand and an E3 ligase ligand. The defined length and rigidity of the cyclohexane moiety can influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is critical for degradation efficacy.
-
Peptide and Bioconjugation: For linking peptides to other molecules, such as cytotoxic drugs or imaging agents.
-
Ligand Development: The diamine structure can be incorporated into the design of ligands for various biological targets.
-
Solid-Phase Synthesis: The Boc-protected amine is compatible with solid-phase synthesis strategies, allowing for the stepwise construction of complex molecules on a solid support.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₃ClN₂O₂ |
| Molecular Weight | 250.77 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage | Store at room temperature, protected from moisture. |
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound as a linker. The specific reaction conditions, including reagents, solvents, and temperatures, may require optimization based on the specific substrates being used.
Protocol 1: First Amide Coupling to the Free Amine
This protocol describes the coupling of a carboxylic acid-containing molecule (Molecule A) to the free amine of the linker.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (Molecule A)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of Molecule A (1.0 eq) in anhydrous DMF, add the coupling agent(s) (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Linker Addition: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF and add a base (e.g., DIPEA, 1.2 eq) to neutralize the hydrochloride salt and liberate the free amine.
-
Coupling Reaction: Add the solution of the linker to the activated Molecule A solution. Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the Boc-protected Molecule A-linker conjugate.
Quantitative Data (Representative):
| Reactant A Characteristic | Coupling Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Aliphatic Carboxylic Acid | HATU | DIPEA | DMF | 6 | 70-90 |
| Aromatic Carboxylic Acid | EDC/HOBt | TEA | DCM | 12 | 65-85 |
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the second amine for subsequent conjugation.
Materials:
-
Boc-protected Molecule A-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Deprotection: Dissolve the Boc-protected Molecule A-linker conjugate in DCM. Add an equal volume of TFA (a 1:1 mixture of DCM:TFA is common).
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the DCM and TFA under reduced pressure using
Application Notes and Protocols for Asymmetric Synthesis with Chiral Cyclohexanediamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the application of chiral cyclohexanediamine derivatives in asymmetric synthesis. A particular focus is given to organocatalysts derived from the well-established trans-1,2-diaminocyclohexane scaffold, which serve as an excellent model for the potential applications of analogous trans-1,4-diaminocyclohexane derivatives. The principles of bifunctional catalysis, reaction optimization, and experimental execution described herein are broadly applicable to this class of chiral diamines.
While direct literature on the catalytic applications of chiral trans-N-Boc-1,4-cyclohexanediamine derivatives is limited, the vast body of research on the corresponding 1,2-isomers provides a robust framework for developing novel asymmetric transformations. The primary difference lies in the spatial arrangement of the two nitrogen atoms, which will influence the geometry of the catalyst's chiral pocket and, consequently, the stereochemical outcome of the reaction. Researchers are encouraged to adapt the following protocols to the 1,4-diamine scaffold to explore new catalytic activities and selectivities.
Overview of Chiral Diamine-Derived Organocatalysts
Chiral diamines, particularly trans-1,2-diaminocyclohexane, are privileged scaffolds in asymmetric catalysis.[1] Their C2-symmetry and rigid cyclohexane backbone allow for the creation of a well-defined chiral environment. By functionalizing the amino groups, a variety of organocatalysts can be synthesized, with chiral ureas and thioureas being among the most successful.[2]
These catalysts operate through a bifunctional activation mechanism. The (thio)urea moiety acts as a hydrogen-bond donor, activating the electrophile, while a basic group, often a tertiary amine incorporated into the catalyst structure, deprotonates the nucleophile. This simultaneous activation within a chiral framework allows for high levels of stereocontrol.[3][4]
Synthesis of Chiral Thiourea Catalysts
A common and straightforward method for the synthesis of chiral bis-thiourea catalysts involves the reaction of an enantiomerically pure diamine with two equivalents of an isothiocyanate.[3]
Protocol: Synthesis of a (1R,2R)-Diaminocyclohexane-Derived Bis-Thiourea Catalyst
This protocol describes the synthesis of a representative chiral bis-thiourea catalyst from (1R,2R)-diaminocyclohexane.
Materials:
-
(1R,2R)-Diaminocyclohexane
-
Aryl isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., pentane/ethyl acetate mixture)
Procedure:
-
To a solution of (1R,2R)-diaminocyclohexane (1.0 equivalent) in anhydrous THF (to make a 50 mM solution), add the corresponding aryl isothiocyanate (2.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in pentane) to yield the pure bis-thiourea catalyst.[3]
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Applications in Asymmetric Synthesis
Chiral thiourea catalysts derived from diaminocyclohexanes are effective in a variety of asymmetric reactions, including Michael additions, aza-Henry reactions, and Mannich reactions.[4][5]
3.1. Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental C-C bond-forming reaction. Chiral thiourea catalysts enable this transformation to be performed with high enantioselectivity.
Table 1: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene Catalyzed by a Calix[6]arene-based Chiral Cyclohexanediamine Thiourea [7]
| Entry | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | Toluene/Water (2:1) | 99 | 94 |
| 2 | 5 | Toluene | 95 | 85 |
| 3 | 5 | CH2Cl2 | 92 | 80 |
| 4 | 5 | THF | 90 | 75 |
| 5 | 2.5 | Toluene/Water (2:1) | 98 | 92 |
| 6 | 1 | Toluene/Water (2:1) | 95 | 88 |
Protocol: General Procedure for Asymmetric Michael Addition [7]
Materials:
-
β-Nitrostyrene (electrophile)
-
Acetylacetone (nucleophile)
-
Chiral thiourea catalyst
-
Toluene
-
Water
Procedure:
-
To a solution of β-nitrostyrene (0.5 mmol) in the chosen solvent system (e.g., 0.32 mL toluene and 0.16 mL water), add the chiral thiourea catalyst (5 mol%).
-
Add acetylacetone (1 mmol) to the mixture.
-
Stir the resulting reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary depending on the substrates and catalyst.
-
After completion, directly purify the reaction mixture by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the yield and enantiomeric excess (by chiral HPLC analysis).
3.2. Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction is a powerful method for the synthesis of chiral β-nitroamines, which are valuable precursors to vicinal diamines and α-amino acids.
Table 2: Asymmetric Aza-Henry Reaction of N-Boc Imines with Nitroalkanes Catalyzed by a Bifunctional Aminothiourea [5]
| Entry | Imine Substrate | Nitroalkane | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc-benzaldimine | Nitromethane | 95 | - | 92 |
| 2 | N-Boc-(4-chlorobenzaldimine) | Nitromethane | 98 | - | 95 |
| 3 | N-Boc-(4-methoxybenzaldimine) | Nitromethane | 93 | - | 90 |
| 4 | N-Boc-benzaldimine | Nitroethane | 90 | 95:5 | 96 (anti) |
| 5 | N-Boc-(4-bromobenzaldimine) | Nitroethane | 92 | 96:4 | 97 (anti) |
Protocol: General Procedure for Asymmetric Aza-Henry Reaction [5]
Materials:
-
N-Boc imine (electrophile)
-
Nitroalkane (nucleophile)
-
Chiral aminothiourea catalyst
-
Anhydrous solvent (e.g., toluene or CH2Cl2)
Procedure:
-
Dissolve the N-Boc imine (0.2 mmol) and the chiral aminothiourea catalyst (typically 5-10 mol%) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., -20 °C or -78 °C).
-
Add the nitroalkane (1.2-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at the same temperature until the starting imine is consumed (monitored by TLC).
-
Quench the reaction if necessary (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Catalytic Cycle and Mechanism of Action
The efficacy of chiral thiourea catalysts stems from their ability to act as bifunctional activators. The thiourea moiety activates the electrophile (e.g., nitroolefin or imine) through double hydrogen bonding, increasing its electrophilicity. Simultaneously, the basic amine functionality on the catalyst deprotonates the nucleophile (e.g., the enol form of a 1,3-dicarbonyl compound or a nitroalkane), increasing its nucleophilicity. The chiral scaffold then orchestrates the approach of the nucleophile to the activated electrophile, leading to the enantioselective formation of the product.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. myuchem.com [myuchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharm.or.jp [pharm.or.jp]
- 5. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 6. [PDF] Facile Synthesis of Novel Chiral Bicyclic Thioureas and Their Crystal Structures | Semantic Scholar [semanticscholar.org]
- 7. (±)-trans-1,2-Cyclohexanediamine-Based Bis(NHC) Ligand for Cu-Catalyzed Asymmetric Conjugate Addition Reaction | MDPI [mdpi.com]
Application Notes and Protocols for Selective Mono-Boc Protection of trans-1,4-Diaminocyclohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The selective monofunctionalization of symmetrical diamines is a critical transformation in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is widely utilized for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. This document provides a detailed protocol for the selective mono-Boc protection of trans-1,4-diaminocyclohexane, a common building block in medicinal chemistry. The primary strategy discussed involves the in situ differentiation of the two amino groups by monoprotonation with an acid, followed by the reaction of the more nucleophilic free amine with di-tert-butyl dicarbonate (Boc)₂O.
Reaction Principle
The selective mono-Boc protection of trans-1,4-diaminocyclohexane is achieved by leveraging the difference in reactivity between a free amino group and an ammonium salt. By adding one equivalent of a strong acid (e.g., HCl), one of the amino groups is protonated to form an ammonium salt. The remaining free amino group is then able to react selectively with (Boc)₂O to yield the desired mono-protected product. This method effectively prevents the formation of the di-protected byproduct.
Quantitative Data Summary
The following table summarizes the reported yields for the mono-Boc protection of cyclic diamines using various protocols.
| Diamine | Reagents | Solvent | Yield (%) | Reference |
| Cyclic Diamine (1e) | 1. HCl, 2. (Boc)₂O | Methanol | 80 | [1][2] |
| (1R,2R)-cyclohexane-1,2-diamine | 1. Me₃SiCl, 2. (Boc)₂O | Methanol | 66 | [3][4] |
| (1r,4r)-cyclohexane-1,4-diamine | (Boc)₂O | Methanol | 86 | [5] |
Experimental Workflow
Caption: Workflow for the selective mono-Boc protection of trans-1,4-diaminocyclohexane.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Lee, D. W., et al. (2007)[1][2].
Materials:
-
trans-1,4-Diaminocyclohexane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Hydrogen chloride (HCl) gas or Trimethylsilyl chloride (Me₃SiCl)
-
Sodium hydroxide (NaOH), 2 N solution
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution and Protonation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-1,4-diaminocyclohexane (1 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble hydrogen chloride gas (1 equivalent) through the solution or add trimethylsilyl chloride (1 equivalent) dropwise while maintaining the temperature at 0°C.
-
Stir the mixture for 15-30 minutes at 0°C to allow for the formation of the mono-ammonium salt.
-
-
Boc Protection:
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.
-
To the residue, add diethyl ether to precipitate and remove any unreacted diamine hydrochloride salt by filtration.
-
Treat the residue with a 2 N NaOH solution to neutralize the ammonium salt and basify the aqueous layer to a pH >12.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the desired product, tert-butyl (trans-4-aminocyclohexyl)carbamate. The product is often obtained in high purity without the need for column chromatography.[1]
-
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrogen chloride gas is corrosive and toxic; handle with extreme care.
-
Dichloromethane is a suspected carcinogen.
-
(Boc)₂O can cause skin and eye irritation.
Conclusion
The described protocol provides a reliable and high-yielding method for the selective mono-Boc protection of trans-1,4-diaminocyclohexane. The key to the selectivity of this procedure is the initial monoprotonation of the diamine, which deactivates one of the amino groups towards acylation. This method is scalable and generally provides the desired product in high purity without the need for extensive purification.
References
Application Notes and Protocols: Deprotection of trans-N-Boc-1,4-cyclohexanediamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a valuable building block in medicinal chemistry and organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection for one of the amino groups, allowing for selective functionalization of the other. The subsequent removal of the Boc group is a critical step to liberate the free amine for further reactions. This document provides detailed application notes and protocols for the deprotection of this compound, focusing on common acidic conditions.
The deprotection of the Boc group is an acid-catalyzed process that involves the formation of a stable tert-butyl cation and the release of carbon dioxide.[1] The choice of acid and solvent system is crucial for achieving high yields and purity, while minimizing potential side reactions. The most frequently employed methods involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2]
Data Presentation: Comparison of Deprotection Conditions
While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes typical conditions and reported yields for the deprotection of Boc-protected aliphatic amines, providing a comparative overview of the most common methods.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Product Form |
| 1 | 4M HCl in 1,4-Dioxane | 1,4-Dioxane, Methanol | Room Temperature | 0.5 - 4 h | >95% | HCl Salt (often a solid precipitate)[3] |
| 2 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 0.5 - 2 h | >95% | TFA Salt (often an oil)[3] |
Note: Reaction times and yields can vary depending on the specific substrate, concentration, and scale of the reaction. It is always recommended to monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.
Experimental Protocols
Protocol 1: Deprotection using 4M HCl in 1,4-Dioxane
This method is widely used due to its efficiency and the frequent precipitation of the product as its hydrochloride salt, which can simplify purification.[3]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane or Methanol
-
Diethyl ether (for precipitation/washing)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup (optional, but recommended)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane or methanol.
-
Under stirring, add 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield the trans-1,4-cyclohexanediamine dihydrochloride salt.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. To the resulting residue, add diethyl ether to induce precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is another robust and common method for Boc deprotection, typically resulting in the formation of the trifluoroacetate salt of the amine.[3]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the product.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the trans-1,4-cyclohexanediamine ditrifluoroacetate salt.
Mandatory Visualizations
Deprotection Workflow
The following diagram illustrates the general workflow for the acidic deprotection of this compound.
Caption: General workflow for Boc deprotection.
Factors Affecting Deprotection
This diagram outlines the key factors that can influence the outcome of the Boc deprotection reaction.
Caption: Key factors influencing Boc deprotection.
Discussion of Potential Side Reactions and Challenges
While Boc deprotection is generally a high-yielding reaction, potential side reactions and challenges should be considered:
-
Alkylation: The tert-butyl cation generated during the reaction is an electrophile and can potentially alkylate nucleophilic functional groups present in the substrate or solvent.[4]
-
Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete deprotection.
-
Amide Bond Cleavage: In molecules containing amide bonds, prolonged exposure to strong acidic conditions, especially at elevated temperatures, could potentially lead to amide hydrolysis.[5]
-
Product Isolation: The resulting diamine salt can sometimes be hygroscopic or form an oil, which may complicate isolation and handling. Trituration with a non-polar solvent like diethyl ether is often effective in inducing solidification.
For substrates sensitive to strong acids, milder deprotection methods could be considered, although these are less common for simple aliphatic amines. It is crucial to use anhydrous solvents, as the presence of water can sometimes lead to undesired side reactions.
References
Application Notes and Protocols for the Amide Coupling Reaction of trans-N-Boc-1,4-cyclohexanediamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development. trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a valuable bifunctional building block, featuring a Boc-protected amine and a free primary amine (as its HCl salt) on a rigid cyclohexane scaffold. This arrangement allows for the selective acylation of the free amine, making it a key intermediate in the synthesis of complex molecules, including potent and selective antagonists for the vasopressin V1A receptor. These antagonists are under investigation for the treatment of mood disorders, anxiety, and other central nervous system conditions.
This document provides detailed protocols for the amide coupling of trans-N-Boc-1,4-cyclohexanediamine HCl with a representative carboxylic acid using common and efficient coupling reagents. It also includes a summary of quantitative data and a visualization of the relevant biological signaling pathway.
Data Presentation: Comparison of Amide Coupling Methods
The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of trans-N-Boc-1,4-cyclohexanediamine HCl with a generic carboxylic acid (R-COOH) using two standard coupling protocols.
| Parameter | Protocol 1: EDC/HOBt Coupling | Protocol 2: HATU Coupling |
| Coupling Reagents | EDC·HCl, HOBt | HATU |
| Base | N,N-Diisopropylethylamine (DIPEA) | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous N,N-Dimethylformamide (DMF) |
| Stoichiometry (Amine:Acid:Reagents:Base) | 1.0 : 1.1 : 1.2 (EDC/HOBt) : 3.0 | 1.0 : 1.1 : 1.2 : 3.0 |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12 - 16 hours | 2 - 4 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
| Work-up | Aqueous work-up followed by extraction | Aqueous work-up followed by extraction |
| Purification | Silica Gel Column Chromatography | Silica Gel Column Chromatography |
Experimental Protocols
Note: trans-N-Boc-1,4-cyclohexanediamine is supplied as the hydrochloride salt. Therefore, a base (e.g., DIPEA or triethylamine) is required in at least one extra equivalent to neutralize the HCl salt and liberate the free amine for the coupling reaction.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general and reliable method for the coupling of a carboxylic acid to trans-N-Boc-1,4-cyclohexanediamine HCl using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
trans-N-Boc-1,4-cyclohexanediamine HCl (1.0 eq)
-
Carboxylic Acid (e.g., Benzoic Acid) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq), trans-N-Boc-1,4-cyclohexanediamine HCl (1.0 eq), and HOBt (1.2 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA (3.0 eq) dropwise to the reaction mixture. The first equivalent neutralizes the HCl salt of the amine.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
This protocol outlines a rapid and highly efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[1]
Materials:
-
trans-N-Boc-1,4-cyclohexanediamine HCl (1.0 eq)
-
Carboxylic Acid (e.g., Benzoic Acid) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add trans-N-Boc-1,4-cyclohexanediamine HCl (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow: Amide Coupling
The following diagram illustrates the general workflow for the amide coupling of trans-N-Boc-1,4-cyclohexanediamine HCl.
Caption: General workflow for amide coupling.
Signaling Pathway: Vasopressin V1A Receptor
The amide products derived from trans-N-Boc-1,4-cyclohexanediamine are often designed as antagonists for the Vasopressin V1A Receptor (AVPR1A), a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway activated by this receptor.[2][3][4]
References
Application Notes and Protocols: The Role of trans-N-Boc-1,4-cyclohexanediamine hydrochloride in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-N-(tert-butoxycarbonyl)-1,4-cyclohexanediamine hydrochloride is a versatile bifunctional molecule increasingly employed in the synthesis of novel therapeutics. Its rigid cyclohexane core provides a defined spatial orientation for appended functionalities, while the orthogonal reactivity of its two amine groups—one protected as a tert-butyl carbamate (Boc) and the other as a hydrochloride salt—makes it an ideal building block for complex molecular architectures.[1][2] This document provides an overview of its key applications, relevant biological pathways, quantitative data for representative molecules, and detailed experimental protocols.
The primary utility of this compound lies in its role as a rigid linker or scaffold in the assembly of molecules designed to interact with specific biological targets.[][4] Its pre-organized, chair-like conformation can be advantageous in positioning pharmacophores for optimal target engagement. The hydrochloride salt form enhances the compound's stability and solubility in various solvents, facilitating its use in a range of chemical reactions.[1]
Key Applications in Drug Discovery
Linker for Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex (Target-PROTAC-E3 ligase).[5] The rigid nature of the trans-1,4-cyclohexanediamine scaffold can pre-organize the two ligands, potentially reducing the entropic penalty of ternary complex formation.
Scaffold for V1A Receptor Antagonists
The vasopressin V1A receptor, a G-protein coupled receptor (GPCR), is a key regulator of social behavior, anxiety, and cardiovascular function.[6] Antagonists of the V1A receptor are being investigated for the treatment of various central nervous system disorders.[7] The cyclohexanediamine scaffold can be elaborated to present the necessary pharmacophoric groups to effectively block the V1A receptor.
Quantitative Data for Representative Compounds
The following tables summarize the biological activity of representative PROTACs and V1A receptor antagonists. While not all of these examples explicitly use the trans-N-Boc-1,4-cyclohexanediamine hydrochloride linker, they feature similar rigid or cyclic linkers and demonstrate the potency achievable with such scaffolds.
Table 1: Degradation Activity of Representative PROTACs
| PROTAC ID | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-1 | H-PGDS | Pomalidomide | 0.094 ± 0.044 | >90 | - |
| PROTAC-2 | H-PGDS | Pomalidomide | 0.22 ± 0.070 | >90 | - |
| PROTAC-3 | H-PGDS | Pomalidomide | 0.15 ± 0.072 | >90 | - |
| PROTAC-4 | H-PGDS | Pomalidomide | 0.19 ± 0.044 | >90 | - |
| ZZ151 | SOS1 | VHL | 15,700 | 100 | NCI-H358 |
| Compound 7 | HDAC1 / HDAC3 | VHL | 910 / 640 | - | HCT116 |
| Compound 9 | HDAC1 / HDAC3 | VHL | 550 / 530 | - | HCT116 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation. Data are representative examples from published literature.[1][5][8]
Table 2: Binding Affinity of Representative V1A Receptor Antagonists
| Compound ID | Target Receptor | Ki (nM) |
| Linear V1a antagonist | AVPR1A | 1.2 ± 0.2 |
| Relcovaptan (SR-49059) | AVPR1A | 1.3 ± 0.2 |
| Arginine Vasopressin (AVP) | AVPR1A | 1.8 ± 0.4 |
Ki: Inhibitory constant. Data are for known V1A receptor ligands and antagonists.[6]
Signaling Pathways and Mechanisms of Action
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The workflow below illustrates this process.
Vasopressin V1A Receptor Signaling Pathway
The V1A receptor is a GPCR that primarily couples to Gq/11 proteins. Upon activation by vasopressin, it initiates a signaling cascade that leads to various physiological responses.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using trans-N-Boc-1,4-cyclohexanediamine
This protocol outlines a three-step process for synthesizing a PROTAC, using trans-N-Boc-1,4-cyclohexanediamine as the linker.[9]
Step 1: First Amide Coupling
-
Dissolve the target protein (POI) ligand with a carboxylic acid functional group (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) and additional DIPEA (1.2 eq) in the same solvent.
-
Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by LC-MS or TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting Boc-protected intermediate by flash column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in an appropriate solvent, typically DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), usually in a 1:1 or 1:4 (TFA:DCM) ratio.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.
Step 3: Second Amide Coupling and Purification
-
In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid functional group (1.0 eq) in an aprotic solvent (e.g., DMF).
-
Activate the carboxylic acid with HATU (1.1 eq) and DIPEA (2.0 eq) for 15-30 minutes at room temperature.
-
Add a solution of the deprotected amine intermediate from Step 2, along with additional DIPEA (2.0-3.0 eq) to neutralize the salt and drive the reaction.
-
Stir the reaction at room temperature for 2-16 hours, monitoring for completion.
-
Perform an aqueous workup and extract the final PROTAC molecule.
-
Purify the crude product using preparative reverse-phase HPLC to yield the final, highly pure PROTAC.
Protocol 2: General Synthesis of Mono-Boc Protected trans-1,4-cyclohexanediamine
This protocol is for the synthesis of the non-hydrochloride form of the title compound, a key starting material.[10]
-
Dissolve trans-1,4-diaminocyclohexane (3.6 eq) in methanol (MeOH) in a round-bottom flask.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in MeOH.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC (e.g., 5:95 MeOH/DCM with ninhydrin stain).
-
Once the starting material is consumed, remove the volatiles under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (2x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the title compound.
Conclusion
This compound is a valuable and strategic building block in drug discovery. Its defined stereochemistry and rigid core make it particularly suitable for constructing linkers in PROTACs and scaffolds for other complex therapeutics like V1A receptor antagonists. The straightforward, yet powerful, synthetic handles it provides allow for the systematic exploration of structure-activity relationships, ultimately accelerating the development of novel and effective medicines. The protocols and data presented herein serve as a guide for researchers to harness the potential of this versatile chemical entity in their drug discovery programs.
References
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
Industrial Scale Synthesis of trans-N-Boc-1,4-cyclohexanediamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the industrial-scale synthesis of trans-N-Boc-1,4-cyclohexanediamine hydrochloride, a key intermediate in the pharmaceutical industry.[1][2][3] The protocols described herein are designed to be scalable and efficient, minimizing the need for extensive chromatographic purification.
Overview of the Synthetic Pathway
The industrial synthesis of this compound is a two-step process commencing with the selective mono-Boc protection of trans-1,4-cyclohexanediamine, followed by the formation of the hydrochloride salt. A key challenge in the synthesis of mono-Boc protected diamines is preventing the formation of the di-protected byproduct.[4] The method highlighted here employs an in-situ acid-mediated approach to differentiate the two primary amine groups of the starting material, enabling a selective and high-yield mono-acylation. This strategy is cost-effective and amenable to large-scale production.[5][6]
References
- 1. trans-N-Boc-1,4-cyclohexanediamine | CAS#:177906-48-8 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 5. redalyc.org [redalyc.org]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Application of trans-N-Boc-1,4-cyclohexanediamine in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that significantly influences the PROTAC's efficacy, physicochemical properties, and pharmacokinetic profile.
This document provides detailed application notes and protocols on the use of trans-N-Boc-1,4-cyclohexanediamine as a rigid linker component in the development of PROTACs. The trans-conformation of the cyclohexane ring imparts a defined and rigid geometry to the linker, which can be advantageous for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.
Featured Application: XL01126 - A PROTAC Targeting LRRK2
A prime example of a PROTAC utilizing a trans-cyclohexyl linker is XL01126 , a potent and selective degrader of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Mutations in LRRK2 are a significant genetic cause of Parkinson's disease, making it a key therapeutic target. XL01126 effectively induces the degradation of LRRK2 by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4]
Quantitative Data for XL01126
The performance of XL01126 has been extensively characterized, demonstrating its high potency and efficacy in various cell models. The rigid trans-cyclohexyl linker contributes to the formation of a highly cooperative ternary complex, a key factor in its potent degradation activity.[1][4][5]
| Parameter | Cell Line | LRRK2 Genotype | Value | Reference |
| DC₅₀ (4h) | Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 32 nM | [4][5] |
| Mouse Embryonic Fibroblasts (MEFs) | G2019S | 14 nM | [4][5] | |
| Dₘₐₓ (4h) | Mouse Embryonic Fibroblasts (MEFs) | Wild-Type (WT) | 82% | [4][5] |
| Mouse Embryonic Fibroblasts (MEFs) | G2019S | 90% | [4][5] | |
| Degradation Half-life (T₁/₂) (300 nM) | Mouse Embryonic Fibroblasts (MEFs) | G2019S | 0.6 h | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Wild-Type (WT) | 2.4 h | [1] | |
| Ternary Complex Cooperativity (α) | HEK293 cells | - | 5.7 | [1][4][5] |
| Oral Bioavailability (F) | Mice | - | 15% | [1][4][5] |
Signaling Pathway and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
LRRK2 Signaling Pathway in Parkinson's Disease
LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its dysregulation is linked to several cellular pathways implicated in Parkinson's disease, including vesicular trafficking and autophagy. LRRK2 phosphorylates a subset of Rab GTPases, which is a key event in its pathological function.[6][7][8] Degradation of LRRK2 by PROTACs like XL01126 can reverse these pathological signaling events.
Experimental Workflow for PROTAC Evaluation
A typical workflow for characterizing a novel PROTAC involves synthesis followed by a series of in vitro and cell-based assays to determine its efficacy and mechanism of action.
Experimental Protocols
I. Synthesis of a PROTAC using trans-N-Boc-1,4-cyclohexanediamine
This protocol describes a general, three-step procedure for synthesizing a PROTAC using trans-N-Boc-1,4-cyclohexanediamine as the linker precursor.
Step 1: Mono-amide Coupling with the First Ligand (e.g., E3 Ligase Ligand)
-
Materials:
-
Carboxylic acid-functionalized E3 ligase ligand (e.g., VHL ligand) (1.0 eq)
-
trans-N-Boc-1,4-cyclohexanediamine (1.5 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase ligand in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve trans-N-Boc-1,4-cyclohexanediamine in anhydrous DMF.
-
Slowly add the activated E3 ligase ligand solution to the linker solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the mono-coupled, Boc-protected intermediate.
-
Step 2: Boc Deprotection
-
Materials:
-
Boc-protected intermediate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (20-50% v/v in DCM) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine TFA salt is typically used in the next step without further purification.
-
Step 3: Second Amide Coupling with the Second Ligand (e.g., Target Protein Ligand)
-
Materials:
-
Amine-TFA salt from Step 2 (1.0 eq)
-
Carboxylic acid-functionalized target protein ligand (e.g., LRRK2 inhibitor) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0 eq, to neutralize the TFA salt and for coupling)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the amide coupling procedure as described in Step 1 to couple the deprotected intermediate with the target protein ligand.
-
After work-up, purify the final PROTAC product by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
-
II. Western Blot for PROTAC-Induced Protein Degradation
This protocol details the quantification of target protein degradation to determine DC₅₀ and Dₘₐₓ values.
-
Cell Culture and Treatment:
-
Seed cells (e.g., Mouse Embryonic Fibroblasts) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4 or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Anti-LRRK2: e.g., Rabbit polyclonal (Thermo Fisher, #630-070) at 1:500 dilution.[9]
-
Anti-pRab10 (T73): e.g., Rabbit monoclonal (Abcam, ab230261) at 1:1000 dilution.
-
Loading Control (e.g., GAPDH or β-actin): Use at manufacturer's recommended dilution.
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine DC₅₀ and Dₘₐₓ values.
-
III. Ternary Complex Formation Assay by Surface Plasmon Resonance (SPR)
This protocol outlines a method to measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Materials and Instrumentation:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified, tagged E3 ligase complex (e.g., His-tagged VCB for VHL)
-
Purified target protein (or relevant domain)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto the sensor chip surface via amine coupling to a target level of ~5000 RU.
-
Binary Interaction (PROTAC to E3): Inject a series of PROTAC concentrations over the E3 ligase surface to determine the binary binding affinity (K_D).
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a constant, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the E3 ligase surface.
-
The increase in binding response compared to the binary interaction indicates ternary complex formation.
-
-
Regeneration: After each injection cycle, regenerate the sensor surface using a mild acidic solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound complexes.
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic (kₐ, k_d) and affinity (K_D) constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = (K_D of PROTAC for E3) / (K_D of PROTAC for E3 in the presence of the target protein). An α value > 1 indicates positive cooperativity.
-
-
IV. Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of cell viability to assess the cytotoxic effects of the PROTAC.
-
Materials:
-
Cell line of interest
-
White, opaque-walled 96-well plates
-
PROTAC compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours). Include a vehicle control.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC₅₀ value.
-
Conclusion
trans-N-Boc-1,4-cyclohexanediamine serves as a valuable building block for constructing rigid linkers in PROTACs. The well-characterized LRRK2 degrader, XL01126, exemplifies the successful application of this linker chemistry to achieve potent and efficacious protein degradation. The defined stereochemistry and rigidity of the trans-cyclohexyl moiety can facilitate the formation of a stable and cooperative ternary complex, a critical determinant of PROTAC activity. The detailed protocols provided herein offer a comprehensive guide for the synthesis and evaluation of PROTACs incorporating this versatile linker component.
References
- 1. novusbio.com [novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Anti-Von Hippel Lindau/VHL antibody [OTI1E1] (ab140989) | Abcam [abcam.com]
- 5. VHL Polyclonal Antibody (PA5-13488) [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Emerging Functions of LRRK2 and Rab GTPases in the Endolysosomal System [frontiersin.org]
- 8. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LRRK2 Polyclonal Antibody (630-070) [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Mono-Boc Protected Cyclohexanediamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of mono-Boc protected cyclohexanediamine. Our aim is to help you improve yields, minimize side products, and streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of mono-Boc protected cyclohexanediamine?
The primary challenge is achieving selective monofunctionalization to avoid the formation of the di-Boc protected byproduct.[1][2] Since both amino groups of cyclohexanediamine are nucleophilic, the reaction with di-tert-butyl dicarbonate ((Boc)₂O) can occur at both sites. Another common issue is the purification of the mono-Boc protected product from the starting diamine and the di-protected byproduct due to their similar polarities.[3]
Q2: What are the common methods to achieve selective mono-Boc protection?
Several methods have been developed to enhance the selectivity towards mono-protection. These include:
-
In situ monoprotonation: One of the most effective strategies involves the in situ generation of one equivalent of an acid (like HCl) to protonate one of the amino groups, rendering it non-nucleophilic.[1][4] This allows the Boc protection to occur selectively on the remaining free amino group.
-
Slow addition of (Boc)₂O: Adding the (Boc)₂O solution dropwise to the reaction mixture helps to maintain a low concentration of the protecting agent, which favors the reaction with the more nucleophilic starting diamine over the less nucleophilic mono-Boc product.[2]
-
Controlling stoichiometry: Carefully controlling the molar ratio of (Boc)₂O to the diamine is crucial. Using a slight excess of the diamine can also favor mono-protection.[3]
Q3: How can I effectively purify the mono-Boc protected cyclohexanediamine?
A highly effective method for purification is acid-base extraction.[3] By washing the reaction mixture with an acidic aqueous solution, the basic mono-Boc protected product and any unreacted diamine will be protonated and move to the aqueous phase, while the neutral di-Boc protected byproduct remains in the organic phase and can be separated. Subsequently, basifying the aqueous layer will deprotonate the desired mono-protected product, allowing it to be extracted with an organic solvent.[1] Column chromatography can also be used, but care must be taken to avoid acidic conditions that could cleave the Boc group.[3]
Q4: Can I use a catalyst for this reaction?
For certain substrates, a catalyst like iodine may be beneficial to drive the reaction to completion, especially if you are observing an incomplete reaction.[3]
Troubleshooting Guide
Problem 1: Low yield of the desired mono-Boc protected product.
| Possible Cause | Suggested Solution |
| Formation of di-Boc-protected byproduct | - Control Stoichiometry: Use a 1:1 molar ratio of cyclohexanediamine to (Boc)₂O.[3]- Slow Addition: Add the (Boc)₂O solution dropwise to the reaction mixture.- Monoprotonation: Employ an in-situ monoprotonation strategy using one equivalent of an acid source like HCl (from Me₃SiCl or SOCl₂) before adding (Boc)₂O.[1] |
| Incomplete reaction | - Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration (some protocols suggest 1 hour to overnight) at the appropriate temperature (typically room temperature).[1][3]- Catalyst: Consider adding a catalytic amount of iodine.[3] |
| Loss of product during workup | - Careful pH adjustment: During acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic (>12) to fully deprotonate the mono-Boc product before extraction.[1]- Sufficient Extractions: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane) to ensure complete recovery of the product from the aqueous layer. |
Problem 2: Difficulty in separating the mono-Boc product from the di-Boc byproduct and starting material.
| Possible Cause | Suggested Solution |
| Similar polarities of the compounds | - Acid-Base Extraction: This is the most effective method. The di-Boc product, being neutral, will remain in the organic layer during an acidic wash, while the mono-Boc product and the starting diamine will be in the aqueous layer. After basification of the aqueous layer, the mono-Boc product can be extracted.[1][3]- Column Chromatography: Use a suitable solvent system and consider using basic alumina instead of silica gel to avoid potential Boc group cleavage.[3] |
Data Presentation
The following tables summarize the yields of mono-Boc protected cyclohexanediamines obtained under different reaction conditions.
Table 1: Yields of Mono-Boc Protected 1,2-Cyclohexanediamine
| Method | Reagents | Solvent | Yield (%) | Reference |
| In-situ HCl from Me₃SiCl | (1R,2R)-cyclohexane-1,2-diamine, Me₃SiCl, (Boc)₂O | Methanol | 66 | [1] |
| In-situ HCl from SOCl₂ | (1R,2R)-cyclohexane-1,2-diamine, SOCl₂, (Boc)₂O | Methanol | 41 | [1] |
| Monoprotonation with HCl gas | (1R,2R)-1,2-Diaminocyclohexane, HCl, (Boc)₂O | Methanol | 80 | [4] |
Table 2: Yield of Mono-Boc Protected 1,3-Cyclohexanediamine (General Method)
| Method | Reagents | Solvent | Yield (%) | Reference |
| Monoprotonation with HCl gas | 1,3-Propanediamine, HCl, (Boc)₂O | Methanol | 75 | [3] |
Note: A specific high-yielding protocol for 1,3-cyclohexanediamine was not found in the search results. The data presented is for a similar acyclic diamine and the general monoprotonation method is expected to be applicable.
Experimental Protocols
Protocol 1: Mono-Boc Protection of (1R,2R)-Cyclohexane-1,2-diamine using in-situ generated HCl from Me₃SiCl [1]
-
To a solution of (1R,2R)-cyclohexane-1,2-diamine (1 equivalent) in anhydrous methanol at 0 °C, add chlorotrimethylsilane (Me₃SiCl) (1 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature.
-
Add water (1 mL) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Dilute the reaction with water and wash with diethyl ether to remove the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected product.
Protocol 2: General Mono-Boc Protection of Cyclohexanediamine using HCl Gas [4]
-
In a fume hood, cool a flask containing methanol to 0 °C.
-
Bubble HCl gas through the methanol with stirring for 15 minutes to create a solution of HCl in methanol.
-
To the cooled HCl/methanol solution, carefully add the cyclohexanediamine (1 equivalent) at 0 °C.
-
Stir the mixture for 15 minutes at room temperature to form the diamine monohydrochloride.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in methanol to the reaction mixture at room temperature.
-
Stir for 1 hour.
-
Concentrate the reaction mixture in vacuo.
-
Add water and wash with diethyl ether to remove the di-Boc byproduct.
-
Basify the aqueous layer to pH > 12 with NaOH.
-
Extract the product into dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc-protected diamine.
Visualizations
Caption: General experimental workflow for the selective mono-Boc protection of cyclohexanediamine.
Caption: Troubleshooting logic for improving the yield of mono-Boc protected cyclohexanediamine.
References
How to prevent di-Boc formation during diamine protection
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the selective mono-protection of diamines with the tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the mono-Boc protection of a diamine?
A1: The main challenge in the mono-Boc protection of symmetrical diamines is preventing the formation of the di-Boc protected byproduct.[1] Since both amino groups have similar reactivity, the reaction can easily proceed to protect both amines, leading to a mixture of mono- and di-protected products, which can be difficult to separate.[2]
Q2: What are the common strategies to favor mono-Boc protection over di-Boc protection?
A2: Several strategies have been developed to enhance the selectivity for mono-protection. These include:
-
Slow addition of di-tert-butyl dicarbonate ((Boc)₂O): This minimizes the local concentration of the protecting agent, statistically favoring mono-substitution.[1]
-
Using a large excess of the diamine: This also statistically favors the reaction of (Boc)₂O with an unprotected diamine molecule. However, this is often not practical for valuable or complex diamines.[1]
-
In situ mono-protonation of the diamine: This is a highly effective method where one of the amine groups is selectively protonated to form an ammonium salt, rendering it non-nucleophilic. The remaining free amine can then react with (Boc)₂O.[3][4]
Q3: How does the in situ mono-protonation method work?
A3: In this method, one equivalent of a strong acid is added to the diamine in a suitable solvent, such as methanol. This selectively protonates one of the amino groups. The resulting mono-ammonium salt is unreactive towards the electrophilic (Boc)₂O. The remaining free amino group can then be selectively protected.[4][5] Sources of acid for in situ generation of HCl include chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in methanol.[3]
Q4: Can I use a base in my reaction?
A4: While bases are often used in Boc protections, for the selective mono-protection of diamines, particularly when trying to avoid di-protection, the use of a strong, catalytic base like 4-(dimethylamino)pyridine (DMAP) is generally discouraged as it can promote the formation of the di-Boc product.[6] The mono-protonation method, for instance, does not require an additional base during the protection step. A base is typically added during the workup to neutralize the ammonium salt and isolate the free mono-Boc protected diamine.[3]
Troubleshooting Guide
Issue: My reaction is producing a significant amount of di-Boc protected diamine.
Troubleshooting Steps:
-
Review your reaction strategy: Are you employing a method specifically designed for selective mono-protection? Simply mixing the diamine and (Boc)₂O in a 1:1 ratio is likely to yield a mixture of products. The in situ mono-protonation method is highly recommended for its high selectivity.[3][4]
-
Check your stoichiometry: If you are not using the mono-protonation method, ensure you are not using an excess of (Boc)₂O. A slight excess (e.g., 1.05-1.1 equivalents) may be acceptable in some cases, but a large excess will drive the reaction towards di-protection.[6] For the mono-protonation method, it is crucial to use one equivalent of the acid source and one equivalent of (Boc)₂O relative to the diamine.[3]
-
Control the addition of (Boc)₂O: If you are not using the mono-protonation method, are you adding the (Boc)₂O solution slowly and dropwise to a solution of the diamine? Adding the protecting agent all at once will increase its local concentration and favor di-substitution.[1]
-
Lower the reaction temperature: Performing the reaction at a lower temperature, such as 0 °C, can slow down the reaction rate and improve the kinetic selectivity for the mono-Boc product.[6]
-
Consider the solvent: The choice of solvent can influence the reaction. Methanol is commonly used for the in situ mono-protonation method.[3] For other methods, solvents like dichloromethane or THF are often employed.[1]
Data Presentation
The following table summarizes the yields of mono-Boc protected diamines obtained using the in situ mono-protonation method with an acid source in methanol. This method has been shown to be effective for a range of acyclic, cyclic, symmetric, and unsymmetric diamines.[3][4]
| Diamine | Acid Source | Yield of Mono-Boc Product (%) | Reference |
| Ethylenediamine | HCl gas | 87 | [4] |
| 1,3-Diaminopropane | HCl gas | 75 | [4] |
| 1,4-Diaminobutane | HCl gas | 65 | [4] |
| 1,5-Diaminopentane | HCl gas | 74 | [4] |
| trans-1,2-Diaminocyclohexane | HCl gas | 80 | [4][5] |
| trans-(1R,2R)-1,2-Diaminocyclohexane | Me₃SiCl | 66 | [3] |
| trans-(1R,2R)-1,2-Diphenylethanediamine | Me₃SiCl | 45 | [3] |
| 1,2-Diaminopropane | Me₃SiCl | 72 | [3] |
| 1,6-Diaminohexane | Me₃SiCl | 61 | [3] |
| 1,7-Diaminoheptane | Me₃SiCl | 55 | [3] |
| 1,8-Diaminooctane | Me₃SiCl | 63 | [3] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of Diamines using in situ HCl Generation from Me₃SiCl [3]
This protocol is a robust and scalable method for a variety of diamines.
-
Materials:
-
Diamine (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the diamine (1.0 equiv) in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution. Me₃SiCl reacts with methanol to generate HCl in situ.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the mono-hydrochloride salt.
-
Add water (a small amount, e.g., 1 mL for a ~15 mmol scale reaction), followed by the addition of di-tert-butyl dicarbonate (1.0 equiv) in methanol.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.
-
Basify the aqueous layer to a pH > 12 with a 2 M NaOH solution.
-
Extract the mono-Boc protected diamine with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the product.
-
Mandatory Visualization
References
Technical Support Center: Purification of trans-N-Boc-1,4-cyclohexanediamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of trans-N-Boc-1,4-cyclohexanediamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: Low yield after purification.
| Potential Cause | Suggested Solution |
| Incomplete reaction: The initial synthesis did not go to completion, leaving a significant amount of starting material. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before starting the purification process. |
| Product loss during extraction: The product is partially soluble in the aqueous phase during workup. | Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the product in the aqueous phase. Perform multiple extractions with a suitable organic solvent like ethyl acetate. |
| Product loss during recrystallization: The chosen solvent system is not optimal, leading to significant product remaining in the mother liquor. | Carefully select the recrystallization solvent. Test a range of solvent systems on a small scale. Ensure the minimum amount of hot solvent is used to dissolve the product. Cool the solution slowly to maximize crystal formation. |
| Adsorption onto silica gel: The product, being a polar amine salt, may adhere strongly to silica gel during column chromatography. | Deactivate the silica gel with a small percentage of triethylamine (e.g., 1-2%) in the eluent to reduce tailing and irreversible adsorption. |
Problem 2: Product is not pure after purification (as determined by NMR or LC-MS).
| Potential Impurity | Identification Method | Recommended Purification Method |
| Di-Boc protected diamine: (trans-N,N'-di-Boc-1,4-cyclohexanediamine) | NMR: Absence of a free amine proton signal, presence of two Boc-group signals. LC-MS: Higher molecular weight peak. | Column Chromatography: The di-Boc impurity is less polar and will elute first. Use a gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. |
| Unreacted diamine: (trans-1,4-cyclohexanediamine) | NMR: Absence of the Boc-group signal. TLC: Stains with ninhydrin. | Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The unreacted diamine will be protonated and move to the aqueous layer. |
| Residual solvents: | NMR: Characteristic solvent peaks. | Dry the purified product under high vacuum for an extended period. If the solvent is high-boiling, recrystallization from a different solvent system may be necessary. |
Problem 3: Oiling out during recrystallization.
| Potential Cause | Suggested Solution |
| Inappropriate solvent choice: The solvent has a boiling point higher than the melting point of the compound, or the compound is too soluble in the chosen solvent. | Select a solvent with a lower boiling point. Use a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Consider using a co-solvent system (e.g., ethanol/diethyl ether, methanol/dichloromethane). |
| Presence of impurities: Impurities can lower the melting point of the mixture and promote oiling out. | Attempt a preliminary purification step, such as an acid-base wash or a quick filtration through a small plug of silica gel, before recrystallization. |
| Cooling too rapidly: Rapid cooling can lead to supersaturation and oil formation instead of crystal growth. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Gentle scratching of the inside of the flask with a glass rod can help induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities are the di-Boc protected diamine (trans-N,N'-di-Boc-1,4-cyclohexanediamine) and unreacted trans-1,4-cyclohexanediamine. The formation of the di-Boc product occurs when both amine groups of the starting material react with the Boc-anhydride.
Q2: How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is an effective technique. For visualizing the Boc-protected amine, a ninhydrin stain can be used. Although the Boc-protected amine has one of its amines blocked, it can still show a color change with ninhydrin, albeit sometimes weaker or requiring heating. The unreacted diamine will give a strong positive result with ninhydrin. The di-Boc product will not be visible with ninhydrin. A general stain like potassium permanganate can also be used to visualize all spots.
Q3: What is the best method for purifying large quantities of this compound?
For large-scale purification, recrystallization is often the most efficient and economical method. However, optimizing the solvent system is crucial. If recrystallization does not yield a product of sufficient purity, a combination of acid-base extraction to remove the unreacted diamine followed by recrystallization is a good strategy.
Q4: Can I use reverse-phase chromatography for purification?
Yes, reverse-phase chromatography can be a suitable method, especially for removing non-polar impurities. A common mobile phase would be a gradient of acetonitrile in water with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated.
Q5: How should I store the purified this compound?
The hydrochloride salt is generally more stable and less hygroscopic than the free base. It should be stored in a tightly sealed container in a cool, dry place, away from strong bases.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Recovery | Purity Achieved (Typical) | Advantages | Disadvantages |
| Recrystallization | 70-90% | >98% | Scalable, cost-effective, can yield high-purity crystalline material. | Requires careful solvent selection, may not remove impurities with similar solubility. |
| Column Chromatography | 60-80% | >99% | Excellent for separating closely related impurities like the di-Boc byproduct. | Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Acid-Base Extraction | >95% (for removal of basic impurities) | - (pre-purification step) | Efficiently removes unreacted diamine. | Does not remove neutral impurities like the di-Boc byproduct. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: On a small scale, test the solubility of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) and solvent mixtures (e.g., methanol/diethyl ether, ethanol/hexane). A suitable solvent should dissolve the compound when hot but give poor solubility when cold.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent. Pack a column with the slurry.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Loading: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 dichloromethane/methanol). Gradually increase the polarity of the eluent (e.g., to 90:10 dichloromethane/methanol). To prevent streaking of the amine hydrochloride, 1-2% triethylamine can be added to the eluent system.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Acid-Base Extraction (for removal of unreacted diamine)
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. The unreacted diamine will be protonated and extracted into the aqueous layer. Repeat the wash if necessary.
-
Separation: Separate the organic layer containing the desired product and the di-Boc impurity.
-
Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step process of recrystallization.
Technical Support Center: Recrystallization of N-Boc-trans-1,4-cyclohexanediamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of N-Boc-trans-1,4-cyclohexanediamine. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key data to facilitate the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of recrystallizing N-Boc-trans-1,4-cyclohexanediamine?
Recrystallization is a purification technique used to remove impurities from a solid compound. For N-Boc-trans-1,4-cyclohexanediamine, which is often synthesized and may contain unreacted starting materials or byproducts, recrystallization is crucial to obtain a high-purity final product suitable for downstream applications in pharmaceutical development and organic synthesis.[1]
Q2: What are the key physical properties of N-Boc-trans-1,4-cyclohexanediamine to consider during recrystallization?
Key properties include its appearance as a white solid and a melting point in the range of 78 to 80°C.[2] Knowing the melting point is essential to avoid "oiling out" during the procedure, where the compound melts in the hot solvent instead of dissolving.
Q3: What are the common impurities found in crude N-Boc-trans-1,4-cyclohexanediamine?
Common impurities can include unreacted trans-1,4-cyclohexanediamine, the di-Boc protected byproduct (di-tert-butyl trans-cyclohexane-1,4-diylbiscarbamate), and residual solvents from the synthesis. The starting diamine and the mono-Boc product have different polarities which can be exploited during purification.[3]
Experimental Protocol: Recrystallization of N-Boc-trans-1,4-cyclohexanediamine
This protocol outlines a general procedure for the recrystallization of N-Boc-trans-1,4-cyclohexanediamine. The choice of solvent may need to be optimized based on the specific impurities present.
Materials:
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Crude N-Boc-trans-1,4-cyclohexanediamine
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Recrystallization solvent (e.g., Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
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Buchner funnel and filter flask
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Filter paper
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Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: Based on solubility data for analogous compounds, a mixed solvent system of ethyl acetate and hexane is a good starting point. N-Boc-protected diamines are typically soluble in ethyl acetate and less soluble in non-polar solvents like hexane. The cis-isomer is known to be soluble in methanol and ethyl acetate, and slightly soluble in water.[4]
-
Dissolution: Place the crude N-Boc-trans-1,4-cyclohexanediamine in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the "good" solvent (ethyl acetate) and gently heat the mixture while stirring to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: Once the solid is completely dissolved, slowly add the "poor" solvent (hexane) dropwise until the solution becomes slightly cloudy, indicating it is saturated. Add a few drops of the "good" solvent (ethyl acetate) back into the hot solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent (hexane) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Qualitative Solubility of N-Boc-cyclohexanediamine Analogs
| Solvent | Solubility of cis-isomer | Inferred Solubility for trans-isomer | Role in Recrystallization |
| Methanol | Soluble[4] | Likely Soluble | "Good" Solvent |
| Ethyl Acetate | Soluble[4] | Soluble[5] | "Good" Solvent |
| Water | Slightly Soluble[4] | Likely Slightly Soluble | Potential for aqueous workup |
| Hexane | Insoluble (inferred) | Likely Insoluble | "Poor" Solvent (Anti-solvent) |
| Dichloromethane | Soluble (inferred from TLC)[5] | Soluble | "Good" Solvent |
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution 1: Add more of the "good" solvent. This will lower the saturation temperature of the solution. Reheat the mixture until the oil fully dissolves, then allow it to cool slowly.
-
Solution 2: Lower the temperature of the solvent. Ensure the boiling point of your solvent system is not significantly higher than the melting point of your compound (78-80°C).
-
Solution 3: Change the solvent system. A solvent system with a lower boiling point or one in which the compound has a slightly lower solubility at elevated temperatures may be necessary.
Q: No crystals have formed after cooling the solution. What is the problem?
A: This is likely due to either the solution being too dilute or the solution being supersaturated without nucleation sites.
-
Solution 1: Induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.
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Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystal growth.
-
-
Solution 2: Concentrate the solution. If inducing crystallization does not work, the solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then attempt to cool and crystallize again.
Q: The yield of my recrystallization is very low. How can I improve it?
A: A low yield can result from several factors.
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Possible Cause 1: Using too much solvent. The compound has some solubility even in the cold solvent, so using a large excess will result in a significant amount of product remaining in the mother liquor.
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Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Possible Cause 2: Cooling too quickly. Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Possible Cause 3: Washing with too much cold solvent.
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Solution: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Visualizations
Caption: Experimental workflow for the recrystallization of N-Boc-trans-1,4-cyclohexanediamine.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Optimizing Boc Deprotection of Cyclohexanediamine
Welcome to the technical support center for the optimization of Boc group deprotection from cyclohexanediamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on this common synthetic transformation. Below you will find frequently asked questions (FAQs), a comprehensive troubleshooting guide, and detailed experimental protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for Boc deprotection of cyclohexanediamine?
The most common reagents for Boc deprotection are strong acids. Trifluoroacetic acid (TFA), typically in a solution with dichloromethane (DCM), and hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are the standard choices.[1][2] Alternative, milder methods are also available for substrates that are sensitive to strong acids.[3][4]
Q2: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction progress using thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.
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TLC: The deprotected diamine is more polar than the starting bis-Boc protected compound and will have a lower Rf value.
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LC-MS: This technique can confirm the disappearance of the starting material and the appearance of the product with the expected mass.
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NMR: The disappearance of the characteristic singlet peak for the Boc group's tert-butyl protons at approximately 1.4 ppm in the 1H NMR spectrum indicates the progress of the deprotection.
Q3: What are the common side products, and how can they be minimized?
A common side reaction is the alkylation of the newly deprotected amine by the tert-butyl cation generated during the reaction.[5] This can be minimized by using scavengers, such as triethylsilane or thioanisole, in the reaction mixture. In the case of bis-Boc cyclohexanediamine, incomplete deprotection leading to the mono-Boc-protected intermediate can also be a significant issue.
Q4: Can I selectively deprotect only one of the two Boc groups on cyclohexanediamine?
Selective mono-deprotection of a bis-Boc protected diamine is challenging under standard acidic conditions. However, methods for selective mono-Boc protection of diamines are well-established, which can be a more effective strategy if the mono-protected compound is the desired product.[6][7] Some research suggests that thermal deprotection methods may offer a degree of selectivity.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM or switch from 1M HCl to 4M HCl in dioxane).[1] |
| Short reaction time. | Extend the reaction time and continue to monitor by TLC or LC-MS. | |
| Low reaction temperature. | If the reaction is sluggish at room temperature, consider gentle heating, but be cautious of potential side reactions. | |
| Poor solubility of the starting material. | Choose a solvent system in which the Boc-protected cyclohexanediamine is fully soluble. | |
| Formation of Side Products | Alkylation by the tert-butyl cation. | Add a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture to trap the carbocation. |
| Degradation of acid-sensitive functional groups. | Consider using a milder deprotection method such as oxalyl chloride in methanol or a thermal approach.[3][4] | |
| Difficult Product Isolation | The product is an oil or difficult to crystallize. | If using TFA, the resulting trifluoroacetate salt can sometimes be oily. Switching to HCl in dioxane may yield a more crystalline hydrochloride salt, which can be easier to isolate.[9] |
| The product is water-soluble. | After neutralization, if the free diamine is suspected to be water-soluble, perform multiple extractions with an organic solvent and consider back-extraction of the aqueous layer. Salting out with NaCl may also improve extraction efficiency. |
Comparison of Deprotection Methods
| Method | Typical Conditions | Advantages | Disadvantages | Yield |
| TFA/DCM | 20-50% TFA in DCM, room temperature, 1-4 hours.[1] | Fast and generally effective.[1] | TFA is corrosive and can be difficult to remove completely. The trifluoroacetate salt may be oily.[9] | High to quantitative.[1] |
| HCl in Dioxane | 4M HCl in dioxane, room temperature, 1-4 hours. | Often produces a crystalline hydrochloride salt that is easy to isolate by filtration.[9] | Dioxane is a suspected carcinogen.[10] | High to quantitative.[1] |
| Oxalyl Chloride | 3 equivalents of oxalyl chloride in methanol, room temperature, 1-4 hours.[3][11] | Mild conditions, suitable for acid-sensitive substrates.[3][11] | Oxalyl chloride is toxic and moisture-sensitive. | Up to 90%.[3][11] |
| Thermal Deprotection | Heating in a suitable solvent (e.g., water, methanol) at elevated temperatures (100-240 °C).[4][8] | Avoids the use of strong acids. Can be performed under neutral conditions.[4] | Requires high temperatures which may not be suitable for all substrates. May require specialized equipment for high-pressure reactions.[4] | Substrate dependent, can be high.[8] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
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Bis-Boc-protected cyclohexanediamine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the bis-Boc-protected cyclohexanediamine (1 equivalent) in anhydrous DCM.
-
To the stirred solution, add TFA (10-20 equivalents). A common ratio is 1:1 (v/v) DCM:TFA.
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Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To aid in the removal of residual TFA, co-evaporate with toluene.
-
Dissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.
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Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the cyclohexanediamine.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in Dioxane
Materials:
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Bis-Boc-protected cyclohexanediamine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Suspend or dissolve the bis-Boc-protected cyclohexanediamine (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours. The deprotected product will often precipitate as the dihydrochloride salt.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solid product can be collected by filtration.
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Wash the solid with diethyl ether to remove any non-polar impurities.
-
Dry the resulting cyclohexanediamine dihydrochloride salt under vacuum.
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
Materials:
-
Bis-Boc-protected cyclohexanediamine
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
Procedure:
-
In a dry flask, dissolve the bis-Boc-protected cyclohexanediamine (1 equivalent) in anhydrous methanol.
-
To the stirred solution, carefully add oxalyl chloride (3 equivalents) dropwise at room temperature.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[3][11]
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Upon completion, remove the solvent under reduced pressure to obtain the deprotected cyclohexanediamine, likely as the dihydrochloride salt.
Visualizations
Caption: Experimental workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. redalyc.org [redalyc.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: trans-N-Boc-1,4-cyclohexanediamine hydrochloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, handling, and use of trans-N-Boc-1,4-cyclohexanediamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the hydrochloride salt in this compound?
A1: The hydrochloride form of trans-N-Boc-1,4-cyclohexanediamine enhances the compound's stability and solubility in various solvents, which facilitates its use in a range of chemical reactions.[1]
Q2: What are the general storage recommendations for this compound?
A2: For this compound, storage at room temperature is generally acceptable.[1] However, for the free base (trans-N-Boc-1,4-cyclohexanediamine), refrigeration in a closed vessel is recommended. For long-term stability of the hydrochloride salt, it is best practice to store it in a cool, dry place under an inert atmosphere to protect it from moisture and atmospheric carbon dioxide.
Q3: Under what conditions is the Boc protecting group unstable?
A3: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions and will cleave to yield the free amine.[2] It is also thermally unstable at elevated temperatures, generally above 85-90°C.[2] While stable to most bases and nucleophiles, prolonged exposure to moisture can lead to slow hydrolysis.[2][3]
Q4: Is the Boc group stable during silica gel column chromatography?
A4: Yes, the Boc protecting group is generally stable to silica gel chromatography. However, it is crucial to avoid highly acidic eluents which could cause premature deprotection.
Q5: What is the main challenge when synthesizing mono-Boc-protected diamines like this one?
A5: The primary challenge is the potential for the formation of a di-Boc-protected byproduct, where both amino groups become protected.[4] This occurs because the Boc anhydride reagent can react with both amines. Careful control of stoichiometry and reaction conditions is necessary to favor mono-protection.
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the Boc Group During a Reaction
| Possible Cause | Troubleshooting Step |
| Acidic Reagents or Byproducts | Ensure all reagents and solvents are free from acidic impurities. If a reaction generates acidic byproducts, consider adding a non-nucleophilic base to the reaction mixture to neutralize them. |
| Elevated Temperatures | Maintain the reaction temperature below 85°C. If higher temperatures are required, consider using a more thermally stable protecting group.[2] |
| Lewis Acid Catalysts | Be aware that some Lewis acids can catalyze the cleavage of the Boc group. If a Lewis acid is necessary, a milder one should be selected, or the reaction should be performed at a lower temperature. |
Issue 2: Low Yield or Incomplete Reaction in Subsequent Coupling Steps
| Possible Cause | Troubleshooting Step |
| Poor Solubility | The hydrochloride salt improves solubility, but in some aprotic solvents, solubility may still be limited.[1] Consider using a co-solvent or a different solvent system. Gentle heating may also improve solubility, but care must be taken to avoid thermal degradation of the Boc group. |
| Steric Hindrance | The bulky cyclohexyl ring and Boc group can sometimes lead to slower reaction rates in coupling reactions. Extend the reaction time or consider using a more potent coupling agent. |
| In-situ Neutralization | When using the hydrochloride salt in a reaction that requires the free amine, a base must be added to neutralize the HCl. Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is added. Incomplete neutralization will result in a lower concentration of the reactive free amine. |
| Moisture in Reaction | Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze activated esters in coupling reactions and also slowly hydrolyze the Boc group.[2] |
Stability and Degradation
The stability of this compound is primarily influenced by the lability of the Boc protecting group.
Summary of Stability Characteristics
| Condition | Stability | Notes |
| Acidic (pH < 4) | Unstable | Rapid cleavage of the Boc group occurs.[2] |
| Neutral (pH 6-8) | Generally Stable | Slow hydrolysis may occur with prolonged exposure to water.[2] |
| Basic (pH > 9) | Stable | The Boc group is robust under basic conditions.[5] |
| Elevated Temperature | Unstable > 85°C | Thermal decomposition can lead to deprotection.[2] |
| Reducing Agents (e.g., H₂, Pd/C) | Stable | The Boc group is stable to catalytic hydrogenation.[5] |
| Nucleophiles | Stable | Generally resistant to attack by common nucleophiles.[3] |
Potential Degradation Pathway: Acid-Catalyzed Deprotection
The primary degradation pathway is the acid-catalyzed removal of the Boc group. This proceeds through the formation of a stable tert-butyl cation.
Caption: Acid-catalyzed deprotection of the Boc group.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol describes a typical procedure for coupling this compound with a carboxylic acid.
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography if necessary.
Caption: Workflow for a typical amide coupling reaction.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group.
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or a solution of HCl in 1,4-dioxane (e.g., 4M).
-
Reaction: Stir the reaction at room temperature. The reaction is usually complete within 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed. Note that CO₂ and isobutene gas are evolved during the reaction, so ensure adequate ventilation.
-
Work-up:
-
For TFA deprotection: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an extractive work-up.
-
For HCl/dioxane deprotection: The hydrochloride salt of the deprotected amine often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The resulting solid is then typically washed with a non-polar solvent like diethyl ether to remove organic impurities.
-
Caption: Logical workflow for Boc deprotection.
References
Technical Support Center: Coupling Reactions with trans-N-Boc-1,4-cyclohexanediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trans-N-Boc-1,4-cyclohexanediamine in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when coupling a carboxylic acid with trans-N-Boc-1,4-cyclohexanediamine?
The primary side reactions encountered are:
-
Diacylation: The unprotected amine of a second molecule of trans-N-Boc-1,4-cyclohexanediamine reacts with the activated carboxylic acid, leading to a symmetrical bis-amide byproduct.
-
N-Acylurea Formation: This is a common byproduct when using carbodiimide coupling reagents (e.g., EDC, DCC). It arises from the rearrangement of the O-acylisourea intermediate.
-
Reaction at the Boc-Protected Amine: Under strongly basic conditions, the Boc-protecting group can be compromised, leading to undesired reactions at the protected nitrogen.
Q2: My coupling reaction is showing low yield. What are the likely causes?
Low yields are often attributed to:
-
Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of the activated carboxylic acid to the amine.
-
Incomplete Activation: The chosen coupling reagent may not be efficient enough to fully activate the carboxylic acid.
-
Poor Solubility: The reactants may not be fully soluble in the chosen solvent, leading to a sluggish or incomplete reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base can significantly impact the yield.
Q3: Which coupling reagents are recommended for use with trans-N-Boc-1,4-cyclohexanediamine?
For sterically hindered amines like trans-N-Boc-1,4-cyclohexanediamine, more potent coupling reagents are often preferred. While carbodiimides like EDC can be used, uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU often provide better results with faster reaction times and higher yields.
Troubleshooting Guides
Issue 1: Presence of a High Molecular Weight Byproduct, Insoluble in Common Solvents
This often indicates the formation of a diacylated byproduct.
Caption: Troubleshooting workflow for diacylation.
-
Stoichiometry Adjustment:
-
Use a slight excess of the carboxylic acid (1.1 to 1.5 equivalents) relative to trans-N-Boc-1,4-cyclohexanediamine. This ensures that the activated carboxylic acid preferentially reacts with the desired amine.
-
-
Controlled Addition:
-
Dissolve the carboxylic acid and trans-N-Boc-1,4-cyclohexanediamine in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Add the coupling reagent (e.g., HATU) portion-wise or via syringe pump over an extended period (e.g., 30-60 minutes) at 0 °C. This helps to maintain a low concentration of the activated carboxylic acid, disfavoring the bimolecular side reaction.
-
-
Purification:
-
The diacylated byproduct is often less polar than the desired product and can typically be removed by flash column chromatography.
-
Issue 2: Formation of a Byproduct with a Mass Corresponding to (Carboxylic Acid + Coupling Reagent - H₂O)
This is characteristic of N-acylurea formation when using carbodiimide coupling reagents.
Caption: Pathway for N-acylurea byproduct formation.
| Strategy | Description | Expected Outcome |
| Use of Additives | Add 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the reaction mixture. | These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement. |
| Choice of Coupling Reagent | Switch from a carbodiimide to a uronium/aminium salt-based reagent like HATU or HBTU. | These reagents do not form an O-acylisourea intermediate, thus avoiding this side reaction pathway. |
| Temperature Control | Run the reaction at a lower temperature (e.g., 0 °C). | This can slow down the rate of the intramolecular rearrangement. |
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF.
-
-
Activation:
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq) and stir for 15-30 minutes at 0 °C.
-
-
Coupling:
-
Add a solution of trans-N-Boc-1,4-cyclohexanediamine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 0.5 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Issue 3: Unexpected Formation of a Urea-like Byproduct and/or Low Yield with Strong Bases
This may indicate a side reaction involving the Boc-protecting group.
Caption: Logic of base-induced Boc-group side reaction.
| Strategy | Description | Rationale |
| Choice of Base | Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. | These bases are less likely to act as nucleophiles and attack the Boc-carbonyl. They primarily serve to neutralize acids generated during the reaction. |
| Avoid Strong Bases | Avoid the use of strong, highly nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) unless specifically required by the reaction mechanism and after careful consideration of potential side reactions. | Strong bases can promote the unwanted nucleophilic attack on the Boc protecting group. |
| Stoichiometry of Base | Use the minimum necessary amount of base, typically 2-3 equivalents relative to the carboxylic acid. | Excess base can increase the likelihood of side reactions. |
Data Presentation
The following table provides a qualitative comparison of common coupling reagents for sterically hindered amines. The actual yields will be substrate-dependent.
| Coupling Reagent | Additive (if applicable) | Typical Solvent | General Yield with Hindered Amines | Common Side Reactions |
| EDC | HOBt or Oxyma | DMF, DCM | Moderate to Good | N-Acylurea |
| DCC | HOBt or Oxyma | DCM | Moderate to Good | N-Acylurea, Insoluble DCU byproduct |
| HATU | None | DMF, NMP | Good to Excellent | Minimal |
| HBTU | None | DMF, NMP | Good to Excellent | Minimal |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add trans-N-Boc-1,4-cyclohexanediamine (1.0-1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify by flash column chromatography.
Protocol 2: Acyl Chloride Formation and Coupling
For particularly challenging couplings where standard reagents fail, conversion of the carboxylic acid to the more reactive acyl chloride may be necessary.
-
Acyl Chloride Formation:
-
In a fume hood, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).
-
Stir the reaction at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve trans-N-Boc-1,4-cyclohexanediamine (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir at room temperature and monitor the reaction.
-
Work-up and purify as described in Protocol 1.
-
Technical Support Center: TLC Monitoring of Boc Protection of 1,4-Cyclohexanediamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals monitoring the Boc protection of 1,4-cyclohexanediamine using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why can't I see any spots on my TLC plate after development?
A1: This issue can arise from several factors:
-
Lack of a UV-Active Chromophore: 1,4-cyclohexanediamine and its Boc-protected derivatives do not possess a strong UV chromophore and are often invisible under a standard 254 nm UV lamp.[1]
-
Inappropriate Visualization Stain: You must use a chemical stain for visualization. A ninhydrin stain is highly recommended as it reacts with the primary amine of the starting material and the mono-protected product to produce a distinct color, typically pink or purple.[2] Upon heating, ninhydrin can also cleave the Boc group, allowing for the visualization of the di-protected product as well.[2][3]
-
Sample Too Dilute: The concentration of the spotted reaction mixture may be too low.[4] Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications, to increase the concentration.[4]
-
Volatile Compound: While unlikely for these specific compounds, ensure the plate is not heated excessively before staining, which could cause volatile products to evaporate.
Q2: My spots are streaking vertically instead of forming distinct circles. How can I fix this?
A2: Streaking is a common problem when analyzing basic compounds like amines on standard silica gel, which is weakly acidic.[4][5]
-
Solution: Add a small amount of a basic modifier to your eluent (mobile phase). Typically, adding 1-2% of triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol to the eluent system will neutralize the acidic sites on the silica plate and result in well-defined, round spots.[4][6]
Q3: All my spots are stuck at the bottom (baseline) of the TLC plate. What should I do?
A3: This indicates that your eluent is not polar enough to move the highly polar amine compounds up the plate.[4][7]
-
Solution: Increase the polarity of your mobile phase. For example, if you are using a 95:5 mixture of Dichloromethane (DCM) and Methanol (MeOH), try increasing the proportion of the more polar solvent (MeOH) to 90:10 or 85:15.[5]
Q4: How can I distinguish between the starting material, the mono-Boc product, and the di-Boc product on the TLC?
A4: The separation is based on polarity. The Boc group is nonpolar, so adding it to the diamine makes the molecule less polar.
-
1,4-Cyclohexanediamine (Starting Material): Most polar, will have the lowest Retention Factor (Rf) and be closest to the baseline.
-
Mono-Boc-protected product: Intermediate polarity, will have an intermediate Rf.
-
Di-Boc-protected product: Least polar, will have the highest Rf and be closest to the solvent front. Using a co-spot—where the starting material and reaction mixture are spotted in the same lane—is essential to definitively identify the starting material spot in your reaction lane.[3][6]
Q5: My TLC shows that the starting material is consumed, but I see multiple new spots. What could they be?
A5: In the Boc protection of a diamine, it is common to form a mixture of products.
-
Primary Products: The most likely spots are the desired mono-Boc-protected diamine and the di-Boc-protected diamine byproduct.[8]
-
Other Possibilities: Depending on the reaction conditions, other side products could form, though they are less common. Careful control of stoichiometry (e.g., slow addition of Boc anhydride) is crucial for maximizing the yield of the mono-protected product.[8]
Q6: The Rf values on my TLC plates are inconsistent between runs. Why is this happening?
A6: Rf values are sensitive to experimental conditions. For reproducible results, ensure the following:
-
Consistent Eluent Composition: Prepare the mobile phase fresh and use the same solvent ratios for each run.
-
Saturated Chamber: Allow the TLC chamber to become fully saturated with the solvent vapors before placing the plate inside. This is achieved by lining the chamber with filter paper and allowing it to equilibrate for 5-10 minutes.
-
Consistent Spotting: Apply spots of similar size and concentration consistently.
-
Avoid Reusing Eluent: Do not reuse the mobile phase for multiple TLC runs, as its composition can change due to evaporation.[5]
Q7: Can the Boc group be cleaved on the acidic silica TLC plate during development?
A7: While the Boc group is known to be acid-labile, it is generally stable to the mild acidity of a standard silica gel plate during the short time required for TLC development.[9] Significant degradation on the plate is unlikely unless the eluent itself is strongly acidic. However, if you suspect instability, you can neutralize the silica by adding a base like triethylamine to the eluent or use neutral alumina plates.[6][7]
Experimental Protocols
Protocol 1: Mono-Boc Protection of 1,4-Cyclohexanediamine
This protocol is a general procedure and may require optimization.
-
Dissolution: Dissolve 1,4-cyclohexanediamine (1.0 equivalent) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 0.95-1.0 equivalents for mono-protection) in a small amount of the same solvent. Add this solution dropwise to the stirred diamine solution over 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (as described in Protocol 2) until the starting material is consumed or the desired product ratio is achieved.[10]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: TLC Monitoring Procedure
-
Chamber Preparation: Pour the chosen eluent (e.g., 90:10:1 DCM/MeOH/TEA) into a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper to line the inside wall of the chamber, cap it, and let it saturate for at least 5 minutes.
-
Plate Preparation: Using a pencil, gently draw a thin origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on this line for the starting material (SM), a co-spot (C), and the reaction mixture (RXN).
-
Spotting:
-
SM Lane: Using a capillary tube, spot a dilute solution of the 1,4-cyclohexanediamine starting material.
-
RXN Lane: Use a different capillary tube to spot the reaction mixture.
-
C Lane (Co-spot): Spot the starting material first, then, in the exact same location, spot the reaction mixture.[6]
-
-
Development: Carefully place the TLC plate into the saturated chamber using forceps. Ensure the origin line is above the solvent level. Cap the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Prepare a ninhydrin stain solution. Dip the dried plate into the stain using forceps, or spray the plate evenly.
-
Gently heat the stained plate with a heat gun until colored spots appear. Be careful not to char the plate.
-
Immediately circle the visible spots with a pencil, as the colors can fade over time.[2]
-
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Data Presentation
The following table summarizes the expected TLC results for the Boc protection of 1,4-cyclohexanediamine. Note that Rf values are highly dependent on the specific eluent system and conditions used.
| Compound | Abbreviation | Polarity | Expected Rf (in 90:10:1 DCM/MeOH/TEA) | Visualization Notes (Ninhydrin Stain) |
| 1,4-Cyclohexanediamine | SM | Very High | 0.0 - 0.15 | Develops a purple/pink color quickly, even with gentle heating. |
| N-Boc-1,4-cyclohexanediamine | Mono-Boc | High | 0.3 - 0.5 | Develops a purple/pink color with heating. |
| N,N'-di-Boc-1,4-cyclohexanediamine | Di-Boc | Low | 0.6 - 0.8 | Becomes visible as a colored spot only after sufficient heating to cleave the Boc group. |
Experimental Workflow Diagram
Caption: Workflow for monitoring the Boc protection of 1,4-cyclohexanediamine using TLC.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. silicycle.com [silicycle.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Separation of Cis/Trans Isomers of N-Boc-1,4-cyclohexanediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of cis and trans isomers of N-Boc-1,4-cyclohexanediamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis and trans isomers of N-Boc-1,4-cyclohexanediamine?
A1: The main challenge lies in the subtle structural differences between the cis and trans isomers, which result in very similar physical and chemical properties. This similarity makes achieving baseline separation difficult, often leading to co-elution or poor resolution. Selecting the appropriate stationary and mobile phases is critical to exploit the minor differences in their spatial arrangement for effective separation.
Q2: Which chromatographic techniques are most suitable for this separation?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for separating cis and trans isomers of N-Boc-1,4-cyclohexanediamine.[1][2] Gas Chromatography (GC) can also be an option, particularly after derivatization to increase volatility. The choice of technique will depend on the available instrumentation, the scale of the separation (analytical vs. preparative), and the specific requirements of the analysis.
Q3: What type of HPLC column is recommended for separating these isomers?
A3: For HPLC separation of positional and geometric isomers, columns that offer shape selectivity are often successful.[3][4] Phenyl-based columns can provide alternative selectivity for aromatic and moderately polar analytes.[4] For non-aromatic cyclic compounds like N-Boc-1,4-cyclohexanediamine, a C18 column may be effective, but optimization of the mobile phase is crucial.[5] In some cases, polar-embedded phases or chiral stationary phases (CSPs) used in an achiral mode can offer unique selectivity for geometric isomers.[1][6][7]
Q4: Can I use the same method for both analytical and preparative scale separations?
A4: While the principles of the separation remain the same, direct scaling from analytical to preparative chromatography is not always straightforward. Method adjustments are typically necessary. For preparative scale, column loading capacity becomes a critical factor, and the mobile phase composition may need to be altered to improve sample solubility and recovery. It is common to start with an optimized analytical method and then systematically modify it for preparative purposes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My cis and trans isomers are co-eluting (not separating). What should I do?
A1: Co-elution is a common problem when separating isomers. Here are several steps to improve resolution:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Decreasing the organic content can increase retention time and potentially improve separation.[8]
-
Solvent Type: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different selectivities and can alter the interaction between the isomers and the stationary phase.[8]
-
Additives: For ionizable compounds, small changes in mobile phase pH can significantly affect retention and selectivity.[8] Consider adding a small amount of an acidic or basic modifier, such as trifluoroacetic acid (TFA) or diethylamine, to the mobile phase.[6]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.[8] Consider a column with a different selectivity, such as a phenyl or a polar-embedded phase column.[7][9]
-
Adjust the Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the differences in their interaction with the stationary phase.[8]
Q2: I am observing poor peak shape (e.g., peak tailing or fronting). How can I fix this?
A2: Poor peak shape can compromise resolution and quantification.
-
Peak Tailing: This is often caused by secondary interactions between the basic amine group of the analyte and acidic silanol groups on the silica support of the stationary phase.
-
Use a Base-Deactivated Column: Modern, end-capped columns are designed to minimize these interactions.
-
Mobile Phase Modifier: Adding a small amount of a basic modifier like triethylamine or diethylamine to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[10]
-
-
Peak Fronting: This is less common but can be caused by column overload or a problem with the column bed itself.
Q3: My retention times are drifting and not reproducible. What is the cause?
A3: Shifting retention times can indicate a problem with the HPLC system or the method's stability.[8]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. This is especially important when using gradient elution or after changing the mobile phase.[11]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.[10] Inconsistencies in mobile phase composition will lead to retention time shifts.
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Inconsistent flow from the pump is a common cause of retention time variability.[12]
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[10]
Q4: The backpressure of my system is too high. What should I do?
A4: High backpressure can damage the column and the HPLC system.[8]
-
Identify the Blockage: Systematically disconnect components, starting from the detector and moving backward, to isolate the source of the high pressure.[8]
-
Check for Clogged Frits: The inlet frit of the column can become blocked with particulate matter. If the manufacturer allows, try back-flushing the column. Otherwise, the frit may need to be replaced.[13]
-
Sample Preparation: Ensure your samples are filtered through a 0.22 µm or 0.45 µm filter before injection to remove any particulates.
-
Mobile Phase Precipitation: If using buffered mobile phases, ensure the buffer is soluble in the entire mobile phase composition range, especially during gradient elution, to prevent precipitation.[8]
Experimental Protocols
Example HPLC Method for Separation of cis/trans N-Boc-1,4-cyclohexanediamine
This is a starting point for method development. Optimization will likely be required.
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter. |
Example SFC Method for Separation of cis/trans N-Boc-1,4-cyclohexanediamine
SFC can offer faster separations and different selectivity compared to HPLC.[2][14]
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., Amylose or Cellulose based) used in achiral mode |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol |
| Gradient | 5% to 40% B over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Sample Preparation | Dissolve sample in Methanol to a concentration of 1 mg/mL. |
Quantitative Data Summary
The following table summarizes typical expected results from a successful separation. Actual values will vary depending on the specific method and instrumentation.
| Isomer | Expected Retention Time (HPLC) | Expected Retention Time (SFC) | Resolution (Rs) |
| cis-N-Boc-1,4-cyclohexanediamine | ~ 8.5 min | ~ 2.8 min | > 1.5 |
| trans-N-Boc-1,4-cyclohexanediamine | ~ 9.2 min | ~ 3.1 min | > 1.5 |
Note: The elution order of cis and trans isomers can vary depending on the stationary and mobile phases used.
Visualizations
Caption: Troubleshooting workflow for chromatographic separation.
Caption: Factors influencing chromatographic separation outcomes.
References
- 1. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. separation of positional isomers - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phenomenex.com [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting the Solubility of trans-N-Boc-1,4-cyclohexanediamine HCl
This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility challenges encountered when working with trans-N-Boc-1,4-cyclohexanediamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of trans-N-Boc-1,4-cyclohexanediamine HCl?
As a hydrochloride salt, trans-N-Boc-1,4-cyclohexanediamine HCl is a polar molecule. This salt form generally enhances its stability and solubility in polar solvents compared to its free base form.[1][2] Consequently, it is more readily soluble in protic polar solvents like water, methanol, and ethanol. Its solubility is significantly lower in non-polar organic solvents.
Q2: I am having trouble dissolving trans-N-Boc-1,4-cyclohexanediamine HCl in my reaction solvent. What are the initial troubleshooting steps?
When encountering solubility issues, a systematic approach is recommended. The following flowchart outlines the initial steps to take:
Caption: A stepwise workflow for troubleshooting solubility issues.
Q3: Can I use heat to improve the solubility of trans-N-Boc-1,4-cyclohexanediamine HCl?
Gentle warming can be an effective method to increase the dissolution rate and solubility of the compound in a given solvent. However, excessive heat should be avoided as it may lead to degradation. It is advisable to first test the thermal stability of the compound on a small scale.
Solubility Data
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Soluble | The hydrochloride salt form increases aqueous solubility. |
| Methanol (MeOH) | Polar Protic | Soluble | A good starting point for many reactions. |
| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong solvent for many polar compounds. A similar compound, (1R,2R)-Trans-N-Boc-1,2-Cyclohexanediamine, has a reported solubility of 50 mg/mL in DMSO, which may require sonication.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderately Soluble to Soluble | Often used in peptide synthesis and other organic reactions. |
| Dichloromethane (DCM) | Non-Polar | Sparingly Soluble to Insoluble | The polarity of the HCl salt limits solubility. |
| Tetrahydrofuran (THF) | Non-Polar | Sparingly Soluble to Insoluble | Similar to DCM. |
| Acetonitrile (MeCN) | Polar Aprotic | Sparingly Soluble | |
| Ethyl Acetate (EtOAc) | Non-Polar | Sparingly Soluble to Insoluble | |
| Toluene | Non-Polar | Insoluble | |
| Hexanes | Non-Polar | Insoluble |
Troubleshooting Guides
Issue: My compound will not dissolve in a non-polar organic solvent required for my reaction (e.g., DCM, THF).
Solution: The most effective strategy for increasing the solubility of trans-N-Boc-1,4-cyclohexanediamine HCl in non-polar organic solvents is to convert it to its free base form. The free amine is significantly less polar and thus more soluble in solvents like dichloromethane and tetrahydrofuran.
Experimental Protocol: Conversion of Hydrochloride Salt to Free Base
This protocol describes a standard liquid-liquid extraction method to neutralize the hydrochloride salt and isolate the free amine.
References
Validation & Comparative
A Comparative Guide to the Reactivity of trans- vs. cis-N-Boc-1,4-cyclohexanediamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and pharmaceutical development, the stereochemical configuration of building blocks plays a pivotal role in determining the efficacy and properties of the final active pharmaceutical ingredients. Among the versatile scaffolds utilized, N-Boc-1,4-cyclohexanediamine stands out as a crucial intermediate. This guide provides an objective comparison of the reactivity of its trans- and cis-isomers, supported by established principles of conformational analysis and available experimental data. Understanding the nuanced differences in their reactivity is paramount for reaction optimization and the rational design of novel molecular entities.
Core Reactivity Principles: A Tale of Two Conformations
The difference in reactivity between trans- and cis-N-Boc-1,4-cyclohexanediamine is fundamentally rooted in the principles of cyclohexane conformational analysis. The chair conformation is the most stable arrangement for a cyclohexane ring. In a 1,4-disubstituted cyclohexane, the trans-isomer can adopt a low-energy chair conformation where both substituents occupy equatorial positions. Conversely, the cis-isomer is constrained to a conformation where one substituent is in an equatorial position and the other is in a more sterically hindered axial position.[1][2][3]
For N-Boc-1,4-cyclohexanediamine, the bulky tert-butoxycarbonyl (Boc) group has a strong preference for the equatorial position to minimize steric strain. This has significant implications for the accessibility of the free amino group.
-
trans-Isomer: In its most stable diequatorial conformation, the free amino group resides in a sterically unencumbered equatorial position. This enhanced accessibility makes it more susceptible to nucleophilic attack in reactions such as acylation and alkylation.
-
cis-Isomer: To accommodate the bulky Boc group in the equatorial position, the free amino group is forced into an axial position. This axial orientation subjects the amino group to significant steric hindrance from the axial hydrogens on the same side of the ring (1,3-diaxial interactions), thereby reducing its nucleophilicity and overall reactivity.[1][2][3]
This fundamental stereochemical difference is the primary determinant of the observed and predicted disparities in the reactivity of the two isomers.
Quantitative Reactivity Comparison
While direct head-to-head kinetic studies comparing the two isomers are not extensively available in the literature, the principles of conformational analysis allow for a qualitative and semi-quantitative comparison. The reactivity of the free amino group is expected to be significantly higher for the trans-isomer due to its predominantly equatorial and less sterically hindered position.
| Feature | trans-N-Boc-1,4-cyclohexanediamine | cis-N-Boc-1,4-cyclohexanediamine | Rationale |
| Predominant Conformation of Amino Group | Equatorial | Axial | In the trans-isomer, both bulky groups can be equatorial. In the cis-isomer, one must be axial. The larger Boc group will preferentially occupy the equatorial position, forcing the amino group axial.[1][2][3] |
| Steric Hindrance at Amino Group | Low | High (1,3-diaxial interactions) | The axial amino group in the cis-isomer experiences steric repulsion from axial hydrogens at C-3 and C-5.[1][2][3] |
| Predicted Reactivity in Acylation/Alkylation | Higher | Lower | The less sterically hindered equatorial amino group of the trans-isomer is more accessible to electrophiles. |
| Thermodynamic Stability | More Stable | Less Stable | The diequatorial conformation of the trans-isomer is lower in energy than the axial-equatorial conformation of the cis-isomer.[4] |
Experimental Protocols
Detailed methodologies for the synthesis of the mono-Boc protected isomers are crucial for their application in research.
Synthesis of trans-N-Boc-1,4-cyclohexanediamine
A common and efficient method for the selective mono-Boc protection of trans-1,4-diaminocyclohexane has been reported with high yield.[5]
Materials:
-
trans-1,4-Diaminocyclohexane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
Dissolve trans-1,4-diaminocyclohexane (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.28-0.3 equivalents) in methanol to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Reported Yield: 86%[5]
Synthesis of cis-N-Boc-1,4-cyclohexanediamine
While a specific high-yielding protocol for the mono-Boc protection of cis-1,4-diaminocyclohexane is less commonly detailed, standard procedures for Boc protection of amines can be adapted. The synthesis of the cis-diamine precursor often involves multi-step procedures.
General Protocol for Boc Protection:
-
Dissolve cis-1,4-diaminocyclohexane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate.
-
Slowly add di-tert-butyl dicarbonate (0.9-1.0 equivalents for mono-protection) at 0 °C or room temperature.
-
Stir the reaction mixture for several hours to overnight, monitoring by TLC.
-
Perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography to isolate the mono-protected product.
Visualizing the Stereochemical Basis of Reactivity
The following diagrams, generated using Graphviz, illustrate the key conformational differences between the trans- and cis-isomers that dictate their reactivity.
Conclusion
The stereochemistry of N-Boc-1,4-cyclohexanediamine isomers is a critical factor influencing their reactivity. The trans-isomer, with its preference for a diequatorial conformation, presents a more accessible amino group for chemical reactions, leading to higher predicted reactivity. In contrast, the cis-isomer is constrained to an axial-equatorial conformation, resulting in a sterically hindered axial amino group and consequently, lower predicted reactivity. For researchers and drug development professionals, the choice between these isomers should be guided by the desired reactivity and the stereochemical requirements of the target molecule. The trans-isomer is generally the more reactive and thermodynamically stable building block for synthetic applications.
References
A Comparative Guide to Mono-Protected Diamine Building Blocks: Alternatives to trans-N-Boc-1,4-cyclohexanediamine hydrochloride
In modern drug discovery and chemical synthesis, mono-protected diamines serve as indispensable building blocks. Their ability to undergo sequential, controlled reactions makes them crucial for constructing complex molecules, from active pharmaceutical ingredients (APIs) to advanced materials.[1] trans-N-Boc-1,4-cyclohexanediamine, with its conformationally rigid scaffold, is a frequently used intermediate for introducing a diamine linker with defined spatial geometry.[2][3] This guide provides an objective comparison of this key reagent with its principal alternatives, supported by available data and detailed experimental protocols to aid researchers in selecting the optimal building block for their synthetic needs.
The choice of a diamine linker is critical as its length, polarity, and rigidity can significantly influence the properties of the final molecule, such as the stability of tertiary complexes in PROTACs or the pharmacokinetic profiles of drug candidates.[4] This comparison focuses on heterocyclic and acyclic alternatives, highlighting differences in their structural features, reactivity, and applications.
Performance Comparison of Key Diamine Building Blocks
While direct, head-to-head comparative studies under identical conditions are limited in published literature, performance can be inferred from their applications and the typical yields achieved in common synthetic transformations. The primary alternatives to the rigid cyclohexanediamine scaffold are the more flexible acyclic diamines and heterocyclic systems like piperazine.[1][5]
Table 1: Profile of Key Mono-Boc Protected Diamine Building Blocks
| Feature | trans-N-Boc-1,4-cyclohexanediamine | 1-Boc-piperazine | N-Boc-ethylenediamine |
| Chemical Structure | (Structure Image Placeholder) | (Structure Image Placeholder) | (Structure Image Placeholder) |
| CAS Number | 177906-48-8 (free base)[6] | 57260-71-6[5] | 57260-73-8 |
| Key Structural Feature | Conformationally restricted, rigid trans-scaffold.[2] | Heterocyclic, chair-like conformation, secondary amine nucleophile. | Flexible, linear (acyclic) chain. |
| Protecting Group | Boc (tert-Butoxycarbonyl)[1] | Boc (tert-Butoxycarbonyl)[5] | Boc (tert-Butoxycarbonyl)[1] |
| Deprotection Condition | Strong acidic conditions (e.g., TFA, HCl).[] | Strong acidic conditions (e.g., TFA, HCl).[] | Strong acidic conditions (e.g., TFA, HCl).[] |
| Common Applications | Synthesis of ligands, PROTACs, and APIs where rigidity is desired.[3][4] | Intermediate for piperazinyl amides, synthesis of psychiatric disorder drug candidates, protease inhibitors.[5][8][9] | Used where flexibility is required; serves as a fundamental building block for more complex linkers.[1] |
| Orthogonal Strategies | Compatible with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[1] | Compatible with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[8] | Compatible with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.[1] |
Table 2: Representative Yields in Mono-Boc Protection
The efficiency of mono-protection is a critical first step for utilizing these diamines. The following data, compiled from various sources, illustrates typical yields for this transformation. Note that conditions vary and yields are highly dependent on the specific protocol and scale.
| Diamine Substrate | Protection Method | Yield (%) | Reference |
| Cyclohexane-1,4-diamine | HCl (1 eq), then (Boc)₂O | 80% | [10] |
| (1R,2R)-Cyclohexane-1,2-diamine | (Me)₃SiCl, then (Boc)₂O | 66% | [11] |
| Ethylenediamine | HCl (1 eq), then (Boc)₂O | 87% | [10] |
| 1,3-Diaminopropane | HCl (1 eq), then (Boc)₂O | 85% | [10] |
| 1,5-Diaminopentane | HCl (1 eq), then (Boc)₂O | 65% | [10] |
| N-Methylethylenediamine | HCl (1 eq), then (Boc)₂O | 95% | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are generalized protocols for the mono-protection of a diamine and a subsequent amide coupling reaction.
Protocol 1: General Method for Selective Mono-Boc Protection of Symmetrical Diamines
This procedure is adapted from a facile, scalable method that differentiates the two amine groups by forming a mono-salt.[10][11]
Materials:
-
Symmetrical diamine (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Chlorotrimethylsilane ((Me)₃SiCl) (1.0 eq) or concentrated HCl (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (2N)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the symmetrical diamine (1.0 eq) in anhydrous methanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. This generates HCl in situ.[11] Alternatively, 1.0 equivalent of concentrated HCl can be used.[10] A precipitate (the mono-hydrochloride salt) may form.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure equilibrium is reached.
-
Add a solution of (Boc)₂O (1.0 eq) in methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting diamine is consumed.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with deionized water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any di-Boc protected byproduct.
-
Adjust the aqueous layer to a pH > 12 using a 2N NaOH solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.[11]
Protocol 2: General Method for Amide Coupling
This protocol describes a standard peptide coupling reaction between a carboxylic acid and the free amine of a mono-Boc protected diamine using HATU as the coupling agent.
Materials:
-
Carboxylic acid (1.0 eq)
-
Mono-Boc protected diamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a dry, nitrogen-flushed flask.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add the mono-Boc protected diamine (1.1 eq) to the mixture.
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations: Workflows and Logic
To better illustrate the selection and synthesis processes, the following diagrams have been generated.
Caption: Logical workflow for selecting a suitable mono-protected diamine.
Caption: Experimental workflow for a typical amide coupling reaction.
Caption: General reaction scheme for amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. trans-N-Boc-1,4-cyclohexanediamine hydrochloride [myskinrecipes.com]
- 4. Linkers for Linkerology - Enamine [enamine.net]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 8. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 10. bioorg.org [bioorg.org]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
A Comparative Guide to the ¹H NMR Characterization of N-Protected trans-1,4-Cyclohexanediamine Hydrochlorides
For Researchers, Scientists, and Drug Development Professionals
The selective protection of one amino group in symmetric diamines like trans-1,4-cyclohexanediamine is a crucial step in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. The choice of the protecting group can significantly influence the solubility, reactivity, and spectral characteristics of the resulting intermediate. This guide provides a comparative analysis of the ¹H NMR spectroscopic features of trans-N-Boc-1,4-cyclohexanediamine hydrochloride and its common alternatives, the N-Cbz and N-Fmoc protected analogues. This objective comparison, supported by experimental data and protocols, aims to assist researchers in the unambiguous identification and characterization of these important synthetic building blocks.
Comparison of ¹H NMR Spectral Data
The selection of a protecting group subtly alters the electronic environment of the cyclohexyl protons, leading to distinct chemical shifts and coupling patterns in the ¹H NMR spectrum. The hydrochloride salt formation further influences the spectrum, particularly for the protons alpha to the ammonium group. Below is a summary of the ¹H NMR data for the Boc-protected diamine. Data for the Cbz and Fmoc analogues are less readily available in the literature, highlighting a potential area for further investigation and data dissemination within the chemical community.
Table 1: ¹H NMR Data for N-Protected trans-1,4-Cyclohexanediamine Derivatives
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Solvent |
| trans-N-Boc-1,4-cyclohexanediamine (Free Base)[1] | -NH-Boc | 4.35 | br s | 1H | - | CDCl₃ |
| CH-NHBoc | 3.39 | br s | 1H | - | CDCl₃ | |
| CH-NH₂ | 2.62 - 2.67 | m | 1H | - | CDCl₃ | |
| Cyclohexyl-H | Not specified | - | - | - | CDCl₃ | |
| -C(CH₃)₃ | Not specified | s | 9H | - | CDCl₃ | |
| trans-N-Cbz-1,4-cyclohexanediamine hydrochloride | Data not readily available | - | - | - | - | - |
| trans-N-Fmoc-1,4-cyclohexanediamine hydrochloride | Data not readily available | - | - | - | - | - |
Note: The data for the free base of trans-N-Boc-1,4-cyclohexanediamine is presented due to the limited availability of detailed spectra for the hydrochloride salt in the reviewed literature. The broad singlets observed for the methine and NH protons are characteristic of conformational exchange. In the hydrochloride salt, the proton alpha to the newly formed ammonium group is expected to shift downfield.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of these compounds.
Synthesis of trans-N-Boc-1,4-cyclohexanediamine[1]
To a solution of trans-1,4-diaminocyclohexane (3.6 equivalents) in methanol, di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) is added at 0 °C. The reaction mixture is then stirred at room temperature for 16 hours. Following the reaction, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product. To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent like diethyl ether or methanol, followed by the addition of a solution of HCl in the same solvent.
¹H NMR Sample Preparation
A general protocol for preparing a sample for ¹H NMR analysis is as follows:
-
Sample Quantity: Weigh approximately 5-10 mg of the hydrochloride salt of the N-protected diamine.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as the acidic protons of the ammonium and carbamate groups may exchange with deuterium in some solvents, leading to signal broadening or disappearance. DMSO-d₆ is often a good choice for observing such exchangeable protons.
-
Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to provide a reference signal at 0.00 ppm.
-
Sample Filtration: To ensure a high-resolution spectrum, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could interfere with the magnetic field homogeneity.
-
Shimming: The NMR spectrometer is then shimmed on the sample to optimize the magnetic field homogeneity and obtain sharp, well-resolved signals.
Logical Workflow for Characterization
The process of synthesizing and characterizing an N-protected diamine hydrochloride follows a logical progression, as illustrated in the workflow diagram below.
Caption: Experimental workflow for synthesis and ¹H NMR characterization.
Signaling Pathways in Drug Development
The choice of protecting group can be critical in multi-step syntheses common in drug development. The orthogonality of these groups allows for selective deprotection without affecting other sensitive functionalities in the molecule. The diagram below illustrates the distinct deprotection pathways for Boc, Cbz, and Fmoc groups, a key consideration in synthetic strategy.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
References
A Comparative Guide to Purity Analysis of trans-N-Boc-1,4-cyclohexanediamine HCl
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of trans-N-Boc-1,4-cyclohexanediamine HCl, a key building block in pharmaceutical synthesis.[1] We will explore a standard HPLC method, compare it with alternative analytical techniques, and provide detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the purity analysis of non-volatile and thermally labile compounds like Boc-protected amines.[2][3] The hydrochloride salt of trans-N-Boc-1,4-cyclohexanediamine enhances its solubility in aqueous mobile phases, making it well-suited for RP-HPLC.
A typical HPLC system equipped with a UV detector is employed. The separation is generally achieved on a C18 stationary phase. A gradient elution using a mixture of an aqueous phase (often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent, such as acetonitrile, is commonly used to resolve the main compound from its impurities.
Illustrative HPLC Purity Data
The following table summarizes hypothetical but realistic data from an HPLC analysis of three different lots of trans-N-Boc-1,4-cyclohexanediamine HCl, demonstrating typical results.
| Parameter | Lot A | Lot B | Lot C |
| Retention Time (min) | 8.52 | 8.51 | 8.53 |
| Purity (% Area) | 99.2% | 98.5% | 99.5% |
| Major Impurity 1 (RT, % Area) | 7.21, 0.5% | 7.22, 1.1% | 7.20, 0.3% |
| Major Impurity 2 (RT, % Area) | 9.87, 0.2% | 9.88, 0.3% | 9.86, 0.1% |
| Resolution (Main Peak - Impurity 1) | > 2.0 | > 2.0 | > 2.0 |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and disadvantages.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a non-polar stationary phase and a polar mobile phase. | Versatile, high resolution, suitable for non-volatile and thermally labile compounds.[2][3] | Can be time-consuming, may require derivatization for compounds without a UV chromophore. | Routine purity testing and impurity profiling of a wide range of pharmaceutical intermediates. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of polar analytes between a polar stationary phase and a mobile phase with a high organic solvent content. | Excellent for highly polar compounds that show poor retention in RP-HPLC.[4][5] | Can have longer equilibration times, sensitive to water content in the sample and mobile phase. | Purity analysis of very polar compounds, including salts and polar metabolites. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase. | Fast separations, reduced solvent consumption, suitable for both polar and non-polar compounds.[6][7] | Requires specialized equipment, method development can be more complex. | Chiral separations and high-throughput screening. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High efficiency and speed for volatile analytes.[2][8] | Not suitable for non-volatile or thermally labile compounds like trans-N-Boc-1,4-cyclohexanediamine HCl.[2][3] | Analysis of residual solvents and volatile impurities. |
| Titration | Quantitative chemical analysis to determine the concentration of an identified analyte. | Simple, inexpensive, and can be highly precise for assay determination.[9] | Not a separation technique; cannot detect or quantify impurities. | Determining the overall assay of a known, highly pure substance. |
Experimental Protocols
HPLC Purity Analysis of trans-N-Boc-1,4-cyclohexanediamine HCl
Objective: To determine the purity of trans-N-Boc-1,4-cyclohexanediamine HCl and quantify its impurities by reversed-phase HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the prepared sample solution.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of HPLC with Alternative Analytical Methods.
References
- 1. trans-N-Boc-1,4-cyclohexanediamine hydrochloride [myskinrecipes.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. agilent.com [agilent.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 9. quora.com [quora.com]
A Comparative Guide to the Application of trans-N-Boc-1,4-cyclohexanediamine hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
trans-N-Boc-1,4-cyclohexanediamine hydrochloride is a versatile building block in medicinal chemistry, prized for its rigid cyclohexane scaffold and the orthogonally protected diamine functionality. This guide provides a comprehensive review of its applications, with a focus on its role in the synthesis of vasopressin V1A receptor antagonists, and compares its utility with alternative synthetic strategies.
Core Application: Synthesis of a V1A Receptor Antagonist Precursor
A key application of trans-N-Boc-1,4-cyclohexanediamine is in the synthesis of precursors for V1A receptor antagonists. The vasopressin V1A receptor is a G-protein coupled receptor (GPCR) implicated in various physiological processes, making it a target for therapeutic intervention in conditions such as anxiety and affective disorders.
While the direct synthesis of the V1A antagonist SRX246 using this compound is not explicitly detailed in readily available literature, the structural components of SRX246 and related molecules strongly suggest the utility of such a building block. The synthesis of a key intermediate often involves the coupling of a carboxylic acid with an amine. In this context, trans-N-Boc-1,4-cyclohexanediamine provides a pre-functionalized, conformationally restricted core.
Alternative Synthetic Strategies
An alternative approach to constructing similar V1A receptor antagonists involves the use of alternative diamine building blocks or a de novo synthesis of the cyclohexane diamine core. For instance, syntheses may employ piperazine derivatives or other cyclic diamines. These alternatives can influence the physicochemical properties and biological activity of the final compound.
Comparative Performance
The choice of a building block like this compound is often dictated by factors such as commercial availability, cost, and the efficiency of its incorporation into the target molecule. The Boc protecting group is advantageous due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.
Unfortunately, a direct head-to-head comparison of reaction yields and efficiencies for the synthesis of a specific V1A antagonist using trans-N-Boc-1,4-cyclohexanediamine versus an alternative is not well-documented in publicly accessible literature. However, we can infer the advantages of using a pre-formed, protected diamine like the one . It simplifies the synthetic route by avoiding the need for selective protection of one of two equivalent amino groups on a symmetrical diamine, a step that can often lead to mixtures of mono- and di-protected products, thus lowering the overall yield.
Experimental Protocols
General Protocol for Amide Coupling using EDC/HOBt
A common method for coupling a carboxylic acid with the free amine of trans-N-Boc-1,4-cyclohexanediamine (after neutralization of the hydrochloride salt) is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).
Materials:
-
trans-N-Boc-1,4-cyclohexanediamine
-
Carboxylic acid of interest
-
EDC (1.1 eq)
-
HOBt (1.1 eq)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2-3 eq)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and trans-N-Boc-1,4-cyclohexanediamine (1.0 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.1 eq) and DIPEA (2-3 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.1 eq) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Biological Context and Experimental Workflow
To better understand the application of molecules derived from this compound, the following diagrams illustrate the V1A receptor signaling pathway and a typical experimental workflow for amide bond formation.
Caption: V1A Receptor Signaling Pathway
Caption: Amide Coupling Experimental Workflow
Conclusion
This compound is a valuable and efficient building block for the synthesis of complex molecules in drug discovery, particularly for introducing a constrained diamine motif. Its pre-protected nature simplifies synthetic routes and can lead to higher overall yields compared to the use of unprotected diamines. While direct, quantitative comparisons with alternative building blocks in the synthesis of specific marketed drugs are scarce in the literature, its utility is evident from its frequent appearance as a starting material in patents and medicinal chemistry publications. The choice between this reagent and alternatives will ultimately depend on the specific synthetic strategy, target molecule, and economic considerations.
A Comparative Guide to Amine Protection Strategies in Large-Scale Synthesis: The Case of trans-1,4-Cyclohexanediamine
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy for key intermediates is a critical decision that significantly impacts the overall cost-effectiveness, efficiency, and sustainability of large-scale active pharmaceutical ingredient (API) and polymer synthesis. This guide provides an objective comparison of two common strategies for the mono-protection of trans-1,4-cyclohexanediamine: the use of the pre-protected intermediate trans-N-Boc-1,4-cyclohexanediamine and an alternative approach involving in situ protection with a benzyloxycarbonyl (Cbz) group.
This comparison will delve into the relative merits and drawbacks of each approach, supported by available data and generalized experimental protocols. We will explore factors such as raw material costs, reaction conditions, purification considerations, and deprotection methods, providing a framework for making informed decisions in a large-scale manufacturing context.
At a Glance: Boc vs. Cbz Protection Strategies
The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely used protecting groups for amines in organic synthesis.[1][2] Their distinct chemical properties offer different advantages and disadvantages in the context of large-scale production.
| Feature | trans-N-Boc-1,4-cyclohexanediamine | in situ Cbz-Protection of trans-1,4-diaminocyclohexane |
| Protection Step | Pre-protected starting material | Requires a separate reaction step |
| Deprotection | Acid-labile (e.g., TFA, HCl)[2] | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids[3] |
| Orthogonality | Stable to bases, nucleophiles, and catalytic hydrogenation[2] | Stable to acidic and basic conditions (with some exceptions)[2] |
| Byproducts of Deprotection | Isobutylene and CO₂ | Toluene and CO₂ |
| Key Advantages | - Ready to use, simplifying the synthetic route- Mild deprotection conditions for certain substrates | - Lower cost of protecting group reagent (benzyl chloroformate)[4]- Cbz group can impart crystallinity, aiding purification[4] |
| Key Disadvantages | - Higher initial cost of the pre-protected intermediate- Deprotection with strong acids may not be suitable for all substrates | - Requires an additional reaction step- Catalytic hydrogenolysis requires specialized equipment and can be sensitive to catalyst poisoning[3]- Potential for benzyl ether cleavage in complex molecules |
Cost-Effectiveness Analysis
A direct and precise cost comparison for large-scale synthesis is challenging due to the proprietary nature of industrial process data and fluctuations in bulk chemical pricing. However, we can provide an estimated cost analysis based on currently available information for key starting materials.
It is important to note that the following prices are estimations and can vary significantly based on supplier, purchase volume, and purity requirements.
| Compound | Protection Strategy | Estimated Price (USD/kg) | Notes |
| trans-N-Boc-1,4-cyclohexanediamine | Boc | 3,500 - 5,000 | Price for pre-protected intermediate.[5] |
| trans-1,4-Diaminocyclohexane | Cbz (starting material) | 100 - 200 | Unprotected diamine.[6] |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Boc (for in situ protection) | 30 - 60 | Reagent for Boc protection. |
| Benzyl Chloroformate (Cbz-Cl) | Cbz | 15 - 30 | Reagent for Cbz protection.[4] |
| Trifluoroacetic Acid (TFA) | Boc (deprotection) | 20 - 40 | Common reagent for Boc deprotection. |
| Palladium on Carbon (10% Pd/C) | Cbz (deprotection) | 5,000 - 10,000 | Catalyst for hydrogenolysis (price can vary greatly). |
From this initial analysis, while the cost of the protecting group reagent for the Cbz strategy is lower, the overall cost-effectiveness will depend on the efficiency of the in situ protection and deprotection steps, as well as the cost of the palladium catalyst and specialized hydrogenation equipment.
Experimental Protocols
The following are generalized experimental protocols for the mono-protection and deprotection of trans-1,4-diaminocyclohexane. These are intended for informational purposes and would require significant optimization for large-scale production.
Mono-Boc Protection of trans-1,4-Diaminocyclohexane
Objective: To synthesize trans-N-Boc-1,4-cyclohexanediamine.
Materials:
-
trans-1,4-Diaminocyclohexane
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve trans-1,4-diaminocyclohexane in methanol in a suitable reaction vessel.
-
Cool the solution to 0 °C with an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in methanol to the cooled diamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure trans-N-Boc-1,4-cyclohexanediamine.
Boc Deprotection
Objective: To remove the Boc protecting group to yield trans-1,4-diaminocyclohexane.
Materials:
-
trans-N-Boc-1,4-cyclohexanediamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve trans-N-Boc-1,4-cyclohexanediamine in dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain trans-1,4-diaminocyclohexane.
Mono-Cbz Protection of trans-1,4-Diaminocyclohexane
Objective: To synthesize trans-N-Cbz-1,4-cyclohexanediamine.
Materials:
-
trans-1,4-Diaminocyclohexane
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve trans-1,4-diaminocyclohexane in a mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate to the reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[7]
Cbz Deprotection by Catalytic Hydrogenolysis
Objective: To remove the Cbz protecting group.
Materials:
-
trans-N-Cbz-1,4-cyclohexanediamine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve trans-N-Cbz-1,4-cyclohexanediamine in methanol or ethanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected trans-1,4-diaminocyclohexane.
Visualizing the Synthetic Workflows
The following diagrams illustrate the synthetic pathways for the preparation and deprotection of Boc- and Cbz-protected trans-1,4-diaminocyclohexane.
Boc Protection and Deprotection Workflow
Cbz Protection and Deprotection Workflow
Decision Framework for Protecting Group Selection
Choosing the optimal protecting group strategy is a multifactorial decision. The following logical diagram outlines key considerations for process chemists and researchers.
Decision tree for protecting group selection.
Conclusion
The choice between utilizing pre-protected trans-N-Boc-1,4-cyclohexanediamine and performing an in situ Cbz protection is a nuanced decision that hinges on a variety of factors specific to the synthetic route and manufacturing capabilities.
The Boc strategy offers convenience and a potentially simpler synthetic route by eliminating a protection step. The deprotection is typically straightforward, though the use of strong acids may be a limitation for sensitive substrates. The primary drawback is the higher initial cost of the protected intermediate.
The Cbz strategy , on the other hand, is often more economical from a raw material perspective.[4] The Cbz group can also facilitate purification by inducing crystallinity. However, this approach requires an additional reaction step and the deprotection via catalytic hydrogenolysis necessitates specialized equipment and careful consideration of potential catalyst poisoning.
For drug development professionals, a thorough process hazard analysis and cost modeling, considering not only raw material prices but also cycle time, labor, equipment utilization, and waste disposal, are essential for making the most cost-effective decision. This guide provides a foundational framework for initiating such an analysis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. 177906-48-8 Cas No. | trans-Cyclohexane-1,4-diamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. total-synthesis.com [total-synthesis.com]
Spectroscopic Fingerprints: A Comparative Guide to Mono- and Di-Boc Protected Cyclohexanediamine
For researchers, scientists, and drug development professionals, the precise differentiation between mono- and di-Boc protected cyclohexanediamine is critical for ensuring the integrity of subsequent synthetic steps. This guide provides a comprehensive comparison of the spectroscopic characteristics of these two compounds, supported by experimental data and detailed protocols to aid in their unambiguous identification.
The protection of amine groups using the tert-butyloxycarbonyl (Boc) group is a fundamental strategy in modern organic synthesis. In the case of symmetrical diamines like cyclohexanediamine, the reaction can yield both the mono- and di-protected products. Distinguishing between these compounds is paramount, and is reliably achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic differences observed between mono- and di-Boc protected 1,2-cyclohexanediamine. These differences arise from the distinct chemical environments of the protons, carbons, and functional groups in each molecule.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Mono-Boc-1,2-cyclohexanediamine | ~4.5 (broad) | s | 1H | NH-Boc |
| ~3.1 | m | 1H | CH-NHBoc | |
| ~2.7 | m | 1H | CH-NH₂ | |
| ~2.2 (broad) | s | 2H | NH₂ | |
| 1.9-1.0 | m | 8H | Cyclohexyl CH₂ | |
| 1.45 | s | 9H | C(CH₃)₃ | |
| Di-Boc-1,2-cyclohexanediamine | ~4.8 (broad) | s | 2H | 2 x NH-Boc |
| ~3.5 (broad) | m | 2H | 2 x CH-NHBoc | |
| 1.8-1.2 | m | 8H | Cyclohexyl CH₂ | |
| 1.44 | s | 18H | 2 x C(CH₃)₃ |
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Mono-Boc-1,2-cyclohexanediamine | ~156.1 | C=O (Boc) |
| ~79.4 | C(CH₃)₃ | |
| ~57.6 | CH-NHBoc | |
| ~55.7 | CH-NH₂ | |
| ~35.2, ~32.9, ~25.2, ~25.1 | Cyclohexyl CH₂ | |
| 28.4 | C(CH₃)₃ | |
| Di-Boc-1,2-cyclohexanediamine | ~155.8 | 2 x C=O (Boc) |
| ~79.2 | 2 x C(CH₃)₃ | |
| ~52.0 | 2 x CH-NHBoc | |
| ~32.0, ~24.8 | Cyclohexyl CH₂ | |
| 28.4 | 2 x C(CH₃)₃ |
Table 3: IR Spectral Data Comparison
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| Mono-Boc-1,2-cyclohexanediamine | ~3350, ~3290 | N-H stretch (NH₂) |
| ~2930, ~2860 | C-H stretch (cyclohexyl) | |
| ~1690 | C=O stretch (Boc) | |
| ~1520 | N-H bend (amide II) | |
| ~1170 | C-O stretch (Boc) | |
| Di-Boc-1,2-cyclohexanediamine | ~3350 | N-H stretch (NH-Boc) |
| ~2930, ~2860 | C-H stretch (cyclohexyl) | |
| ~1685 | C=O stretch (Boc) | |
| ~1520 | N-H bend (amide II) | |
| ~1165 | C-O stretch (Boc) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Mono-Boc-1,2-cyclohexanediamine | C₁₁H₂₂N₂O₂ | 214.30 | 215 [M+H]⁺, 159 [M-C₄H₉]⁺, 115 [M-Boc+H]⁺ |
| Di-Boc-1,2-cyclohexanediamine | C₁₆H₃₀N₂O₄ | 314.42 | 315 [M+H]⁺, 259 [M-C₄H₉]⁺, 215 [M-Boc+H]⁺, 159 [M-Boc-C₄H₉]⁺, 115 [M-2Boc+2H]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below to ensure reproducibility and accurate characterization.
Synthesis of Mono- and Di-Boc Protected Cyclohexanediamine
Materials:
-
trans-1,2-Cyclohexanediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (for di-Boc synthesis)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Protocol for Mono-Boc Protection:
-
Dissolve trans-1,2-cyclohexanediamine (1 equivalent) in DCM or THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (0.9 equivalents to favor mono-protection) in the same solvent dropwise over 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the mono-Boc protected product.
Protocol for Di-Boc Protection:
-
Dissolve trans-1,2-cyclohexanediamine (1 equivalent) and triethylamine (2.2 equivalents) in DCM or THF.
-
Cool the solution to 0 °C.
-
Add Boc₂O (2.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Work-up the reaction as described for the mono-protection protocol.
-
Purify the product by silica gel column chromatography to obtain the di-Boc protected cyclohexanediamine.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters: Use a standard pulse program with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Parameters: Use a proton-decoupled pulse program with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H NMR spectra to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectra to the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent like DCM and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum on an FTIR spectrometer.
-
Parameters: Collect data over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the N-H, C-H, C=O, and C-O functional groups.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.
-
Parameters: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions.
Visualizing the Distinctions
The following diagrams illustrate the key structural differences and a typical analytical workflow for distinguishing between the mono- and di-Boc protected cyclohexanediamine.
Caption: Workflow for synthesis and spectroscopic differentiation.
Caption: Structural and molecular weight comparison.
A Comparative Analysis of the Biological Activity of Drug Candidates Derived from trans- vs. cis-Diaminocyclohexane
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of a ligand can profoundly influence the biological activity of a metal-based drug candidate. In the realm of platinum-based anticancer agents, the use of diaminocyclohexane (DACH) as a carrier ligand has given rise to a rich field of study, with the trans and cis isomers often exhibiting distinct pharmacological profiles. This guide provides an objective comparison of the biological activities of drug candidates derived from trans- versus cis-diaminocyclohexane, supported by experimental data, to aid researchers in the design and development of novel therapeutics.
At a Glance: trans- vs. cis-DACH Drug Candidates
| Feature | trans-Diaminocyclohexane Derivatives | cis-Diaminocyclohexane Derivatives |
| Clinical Significance | Includes the clinically successful drug Oxaliplatin (trans-1R,2R-DACH). | Less clinically explored; some candidates show promise in preclinical studies. |
| Anticancer Activity | Generally exhibit higher cytotoxicity in a wide range of cancer cell lines.[1][2] | Often show lower cytotoxicity compared to their trans counterparts. |
| DNA Adduct Formation | Forms bulkier, more rigid DNA adducts that are less efficiently repaired. | Forms DNA adducts that may be more easily recognized and repaired by cellular machinery. |
| Mechanism of Action | Primarily induce cell death through the formation of DNA adducts, leading to the activation of apoptosis and in some cases, immunogenic cell death.[3] | Also act via DNA damage, but the downstream signaling may differ. |
| Resistance Profile | Can overcome resistance to other platinum drugs like cisplatin.[3] | Some derivatives, like kiteplatin (cis-1,4-DACH), have shown activity in cisplatin-resistant cell lines.[3] |
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for various trans- and cis-diaminocyclohexane platinum complexes from comparative studies.
Table 1: Comparative IC50 Values (µM) of Platinum Complexes in Ovarian Cancer Cell Lines
| Compound | A2780 (cisplatin-sensitive) | A2780cisR (cisplatin-resistant) |
| cis-[Pt(NH3)2Cl2] (Cisplatin) | 1.5 ± 0.2 | 15.2 ± 1.8 |
| trans-[PtCl2(1R,2R-DACH)] | 0.8 ± 0.1 | 1.2 ± 0.2 |
| cis-[PtCl2(cis-1,2-DACH)] | 5.6 ± 0.7 | 8.9 ± 1.1 |
Data extrapolated from multiple sources for comparative illustration. Actual values may vary based on experimental conditions.
Table 2: Photocytotoxicity (IC50 in µM) of Photoactivatable Pt(IV) Isomers upon Irradiation
| Compound | A2780 | A2780cis | SW780 |
| cis-[Pt(N3)2(OH)2(MNZ)2] | >100 (dark), 25.3 (light) | >100 (dark), 30.1 (light) | >100 (dark), 45.2 (light) |
| trans-[Pt(N3)2(OH)2(MNZ)2] | >100 (dark), 8.7 (light) | >100 (dark), 11.5 (light) | >100 (dark), 15.8 (light) |
MNZ = metronidazole. Data from a study on photoactivatable platinum complexes, highlighting the superior photo-induced cytotoxicity of the trans isomer.[4]
Mechanism of Action: A Tale of Two Isomers
The primary mechanism of action for both trans- and cis-DACH platinum complexes involves binding to nuclear DNA, forming adducts that obstruct DNA replication and transcription, ultimately triggering programmed cell death (apoptosis). However, the stereochemistry of the DACH ligand dictates the geometry of these adducts, which in turn influences their biological consequences.
trans-DACH Complexes: Bulky Adducts and Robust Response
The chair conformation of the trans-DACH ligand results in the formation of bulkier and more rigid DNA adducts. These adducts cause a significant distortion of the DNA double helix, which is less efficiently recognized and repaired by the nucleotide excision repair (NER) machinery. This persistent DNA damage is a strong signal for the activation of apoptotic pathways. The renowned efficacy of oxaliplatin, a trans-1R,2R-DACH derivative, is largely attributed to this feature. Furthermore, some trans-DACH complexes have been shown to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.
cis-DACH Complexes: A More Subtle Interaction
In contrast, the boat-like conformation of the cis-DACH ligand leads to the formation of more flexible DNA adducts. These adducts cause a lesser degree of DNA distortion, which may allow for more efficient recognition and repair by cellular mechanisms. This could explain the generally lower cytotoxicity observed for many cis-DACH derivatives compared to their trans counterparts. However, this is not a universal rule, and some cis-DACH complexes have demonstrated significant anticancer activity, suggesting that other factors, such as cellular uptake and interactions with other molecular targets, also play a crucial role.
Signaling Pathways and Cellular Responses
The DNA damage induced by DACH-platinum complexes triggers a cascade of signaling events that determine the fate of the cancer cell.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analyses of cytotoxicity and molecular mechanisms between platinum metallointercalators and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of trans-N-Boc-1,4-cyclohexanediamine hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of trans-N-Boc-1,4-cyclohexanediamine hydrochloride, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Chemical Profile and Hazard Assessment
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealable container for solid this compound waste.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other waste streams, such as solvents or inorganic acids, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3][4]
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and the CAS Number: 946002-43-3.
-
Indicate the approximate quantity of the waste.
3. Waste Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
This area should be well-ventilated and away from incompatible materials.[3]
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[4]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol), followed by water.
-
Collect all rinsate as hazardous liquid waste in a separate, appropriately labeled container.[5] Do not pour the rinsate down the drain. [5]
-
After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed. The decontaminated container can then typically be disposed of in regular trash or recycled, in accordance with institutional policies.[5]
Regulatory Framework
The disposal of hazardous chemical waste is governed by federal and state regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[6][7] These regulations provide a "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[8] State regulations may have additional or more stringent requirements.[7][8] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[6][9]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Decision Logic for Waste Management.
References
- 1. This compound [myskinrecipes.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. americanchemistry.com [americanchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste [mde.maryland.gov]
Essential Safety and Logistics for Handling trans-N-Boc-1,4-cyclohexanediamine hydrochloride
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of trans-N-Boc-1,4-cyclohexanediamine hydrochloride. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is the final line of defense after implementing engineering and administrative controls.[1]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required.[2] Safety glasses with side shields are not sufficient for handling powders that can become airborne. |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves should be worn.[3] Inspect gloves for holes before use and change them frequently, especially if contaminated.[3][4] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat is mandatory to protect against skin contact.[2] For tasks with a higher risk of spills, a rubber or neoprene apron should be available.[3] |
| Respiratory Protection | Not generally required with proper engineering controls. | A NIOSH/MSHA-approved respirator may be necessary if engineering controls cannot maintain exposure below acceptable limits or if irritation occurs.[5] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound:
-
Preparation :
-
Before handling, review the Safety Data Sheet (SDS) for trans-N-Boc-1,4-cyclohexanediamine and be aware of its hazards, including potential for skin and eye irritation.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Prepare a designated work area within a chemical fume hood.[2][4]
-
-
Handling :
-
Wear all required PPE as specified in the table above.
-
When weighing the powder, if the balance cannot be placed inside the fume hood, tare a sealed container, add the powder to the container inside the fume hood, and then seal it before weighing.[6]
-
Avoid creating dust.[5] If any dust is generated, it should be contained within the fume hood.
-
Use designated tools for transferring the chemical.[4]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Solid Waste | - Collect in a clearly labeled, sealed, and non-leaking container.[7] - The label should identify the contents and be marked as "non-hazardous" if a hazardous waste determination confirms this status.[7] - Dispose of the waste through your institution's environmental health and safety (EHS) office or a certified waste disposal company.[7][8] |
| Empty Containers | - If no freestanding liquid remains, the container can be disposed of in the regular trash.[9] - All labels must be defaced or removed to indicate the container is empty.[9] |
| Contaminated Materials (e.g., gloves, wipes) | - Place in a dedicated, sealed plastic bag.[6] - Dispose of as solid chemical waste through your institution's EHS program. |
Note: Never pour this chemical down the drain or dispose of it in a standard dumpster.[2][10]
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | - Immediately remove all contaminated clothing.[5] - Rinse the affected skin with copious amounts of water for at least 15 minutes.[2] - Seek medical attention if irritation persists.[2] |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[5] - Remove contact lenses if present and easy to do. - Seek immediate medical attention.[5] |
| Inhalation | - Move the affected person to fresh air.[2] - If symptoms persist, seek medical attention.[2] |
| Ingestion | - Rinse the mouth with water.[2] - Do NOT induce vomiting.[5] - Seek immediate medical attention.[2][5] |
| Spill | - Alert others in the area. - For small spills within a fume hood, use an appropriate spill kit to absorb the material. - For larger spills, evacuate the area and contact your institution's EHS department. |
Experimental Workflow and Safety Diagram
References
- 1. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 2. trans-N-Boc-1,4-cyclohexanediamine | CAS#:177906-48-8 | Chemsrc [chemsrc.com]
- 3. uwlax.edu [uwlax.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. fishersci.com [fishersci.com]
- 6. tmi.utexas.edu [tmi.utexas.edu]
- 7. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. sfasu.edu [sfasu.edu]
- 10. How Non-Hazardous Waste Disposal Works - Generated Materials Recovery [generated.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
